molecular formula C19H26ClN7O2 B12404211 Anagliptin hydrochloride

Anagliptin hydrochloride

カタログ番号: B12404211
分子量: 419.9 g/mol
InChIキー: SRIIFFBJIKZICS-RSAXXLAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anagliptin hydrochloride is a useful research compound. Its molecular formula is C19H26ClN7O2 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C19H26ClN7O2

分子量

419.9 g/mol

IUPAC名

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride

InChI

InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1

InChIキー

SRIIFFBJIKZICS-RSAXXLAASA-N

異性体SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl

正規SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagliptin (B605506) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the synthesis of anagliptin hydrochloride, detailing the primary synthetic pathways, key intermediates, and associated experimental protocols. Quantitative data from various reported methods are summarized for comparative analysis. Furthermore, this document includes a visualization of the synthesis pathways and the mechanism of action of anagliptin through Graphviz diagrams, offering a clear and concise reference for researchers and professionals in the field of drug development.

Introduction

Anagliptin falls under the class of oral hypoglycemic agents known as gliptins, which function by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This guide focuses on the chemical synthesis of anagliptin, a critical aspect of its pharmaceutical development and production.

Anagliptin's Mechanism of Action: DPP-4 Inhibition

Anagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. By blocking DPP-4, anagliptin increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control in patients with type 2 diabetes.[1][3] Some studies also suggest that anagliptin may have anti-inflammatory effects by suppressing NF-κB activation.[4]

anagliptin_mechanism cluster_effects Physiological Effects GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivated by Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion GLP-1->Glucagon Secretion Suppresses GIP GIP GIP->DPP-4 Inactivated by GIP->Insulin Secretion Stimulates Glucose Control Glucose Control Insulin Secretion->Glucose Control Improves Glucagon Secretion->Glucose Control Improves Anagliptin Anagliptin Anagliptin->DPP-4 Inhibits

Diagram 1: Anagliptin's DPP-4 Inhibition Pathway

Synthetic Pathways of Anagliptin

The synthesis of anagliptin primarily involves the coupling of two key intermediates:

  • Intermediate A: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Intermediate B: A chiral cyanopyrrolidine derivative, which is (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile or a salt thereof.

The general synthetic approach is the formation of an amide bond between the carboxylic acid of Intermediate A and the primary amine of Intermediate B.

anagliptin_synthesis_overview Intermediate_A 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Anagliptin Anagliptin Intermediate_A->Anagliptin Coupling Intermediate_B (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile Intermediate_B->Anagliptin Coupling Anagliptin_HCl Anagliptin_HCl Anagliptin->Anagliptin_HCl HCl salt formation

Diagram 2: Overview of Anagliptin Synthesis
Synthesis of Intermediate A: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Several routes have been reported for the synthesis of this key pyrazolopyrimidine intermediate.

Route 1: From 3-Amino-5-methylpyrazole (B16524)

This method involves the reaction of 3-amino-5-methylpyrazole with a suitable three-carbon building block. One approach involves condensation with (2E)-3-(dimethylamino)-2-formylacrylonitrile followed by hydrolysis.[5]

intermediate_A_synthesis Cyanoacetaldehyde Cyanoacetaldehyde Intermediate_1 (2E)-3-(Dimethylamino)-2-formylacrylonitrile Cyanoacetaldehyde->Intermediate_1 DMF_DMA N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) DMF_DMA->Intermediate_1 Intermediate_2 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile Intermediate_1->Intermediate_2 Ring Closing 3_Amino_5_methylpyrazole 3-Amino-5-methylpyrazole 3_Amino_5_methylpyrazole->Intermediate_2 Intermediate_A 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Intermediate_2->Intermediate_A Hydrolysis

Diagram 3: Synthesis of Intermediate A

Experimental Protocol (Route 1):

  • Synthesis of (2E)-3-(dimethylamino)-2-formylacrylonitrile: Cyanoacetaldehyde is reacted with N,N-dimethylformamide dimethyl acetal in a suitable solvent such as methanol (B129727) or ethanol (B145695) at a temperature of -5 to 25°C for 20-25 hours.[5]

  • Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile: The resulting (2E)-3-(dimethylamino)-2-formylacrylonitrile is subjected to a ring-closing reaction with 3-amino-5-methylpyrazole.[5]

  • Hydrolysis to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: The carbonitrile is then hydrolyzed, for instance, by heating with a 5 N sodium hydroxide (B78521) solution in ethanol at 70°C for 1 hour, followed by acidification with 2 N hydrochloric acid to precipitate the product.[6] A yield of 70% has been reported for the final hydrolysis step.[5]

Route 2: From 3,3-Dialkoxy propionate

An alternative synthesis starts from a 3,3-dialkoxy propionate, which is first reacted with a formate (B1220265) in the presence of a base. The resulting intermediate undergoes a cyclization reaction with 3-methyl-5-aminopyrazole in an acidic medium to yield a 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ester. This ester is then hydrolyzed to the desired carboxylic acid.[7] A yield of 97% has been reported for the final hydrolysis step.[7]

Reactant 1Reactant 2Reagents/ConditionsProductYield (%)Purity (%)Reference
2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrileWater1. NaOH, Ethanol, 70°C; 2. HCl2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid70-[5]
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amideWater1. 5N NaOH, Ethanol, 70°C; 2. 2N HCl2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid63-[6]
2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylateWaterCitric acid, water2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid97-[7]

Table 1: Quantitative Data for the Synthesis of Intermediate A

Synthesis of Intermediate B: (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile

The synthesis of this chiral amine intermediate is a multi-step process.

Route 1: From L-proline

A common approach starts with L-proline.

intermediate_B_synthesis L-proline L-proline Intermediate_1 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid L-proline->Intermediate_1 Chloroacetylation Intermediate_2 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Intermediate_1->Intermediate_2 Amidation Intermediate_3 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_2->Intermediate_3 Dehydration Intermediate_4 Boc-protected Anagliptin precursor Intermediate_3->Intermediate_4 Nucleophilic Substitution with Boc-protected diamine Intermediate_B (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile Intermediate_4->Intermediate_B Boc Deprotection

Diagram 4: Synthesis of Intermediate B from L-proline

Experimental Protocol (Route 1):

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: L-proline is reacted with chloroacetyl chloride in a solvent like tetrahydrofuran (B95107) (THF) under reflux for 2 hours.[8]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide: The carboxylic acid is converted to the corresponding amide. This can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate in dichloromethane.[8]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The amide is then dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) in THF at 0-5°C, followed by stirring at room temperature.[8][9]

  • Coupling with protected diamine: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with a Boc-protected 1,2-diamino-2-methylpropane.

  • Deprotection: The Boc protecting group is removed using an acid, such as hydrochloric acid in 1,4-dioxane, to yield the final intermediate.[10]

Route 2: One-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

An alternative, more efficient method involves a one-pot synthesis from L-prolinamide and chloroacetyl chloride, where chloroacetyl chloride acts as the acylating agent, dehydrating agent, and solvent.[11]

Starting MaterialKey ReagentsProductYield (%)Reference
L-proline1. Chloroacetyl chloride; 2. DCC, NH₄HCO₃; 3. Trifluoroacetic anhydride(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-[8]
L-prolinamideChloroacetyl chloride(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-[11]

Table 2: Synthesis of a Key Precursor to Intermediate B

Final Condensation Step: Synthesis of Anagliptin

The final step is the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Intermediate A) with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile or its salt (Intermediate B).

Experimental Protocol:

A common method for this amide bond formation involves the use of a coupling agent. For example, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be coupled with the methanesulfonate (B1217627) salt of (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile in the presence of EDC-HCl, HOBt, and triethylamine (B128534) in dichloromethane.[12] Another patent describes the use of HATU as a coupling agent with diisopropylethylamine as the base in dichloromethane.[13]

Intermediate AIntermediate B SaltCoupling AgentsSolventYield (%)Purity (%)Reference
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidMethane sulfonate saltEDC-HCl, HOBt, TEADichloromethane69.399.73[12]
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid-HATU, i-Pr₂NEtDichloromethane->99.9[13]
N-(2-amino-2-methylpropyl)-2-methyl-pyrazolo [1,5-a] pyrimidine-6-carboxamide(S)-1-(2'-chloroacetyl) pyrrolidine-2-carbonitrile (B1309360)Diisopropylamine, Sodium iodideDichloromethane-99.6[14]

Table 3: Quantitative Data for the Final Synthesis of Anagliptin

Formation of this compound

The anagliptin free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as 1,4-dioxane.[10]

Conclusion

The synthesis of this compound is a well-established process involving the convergent synthesis of two key intermediates followed by their coupling. Various synthetic routes with differing reagents, conditions, and yields have been developed for each step, offering flexibility in process optimization for industrial-scale production. The choice of a particular synthetic pathway will depend on factors such as cost of starting materials, overall yield, purity of the final product, and scalability. This guide provides a foundational understanding of the core synthetic strategies for anagliptin, which is essential for researchers and professionals engaged in the development and manufacturing of this important antidiabetic drug.

References

Chiral synthesis and enantioselective separation of Anagliptin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chiral synthesis and enantioselective separation of Anagliptin (B605506) for researchers, scientists, and drug development professionals.

Introduction: Anagliptin and the Significance of Chirality

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, Anagliptin prevents the degradation of incretin (B1656795) hormones like GLP-1 and GIP, leading to increased glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1]

The chemical structure of Anagliptin, N-[2-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, features a single chiral center at the 2-position of the cyanopyrrolidine moiety.[2] The therapeutic activity resides in the (S)-enantiomer.[2][3] Regulatory authorities mandate strict control over the enantiomeric purity of chiral drugs, as the undesired enantiomer may have different pharmacological properties, reduced efficacy, or potential toxicity.[4] Therefore, robust methods for both the stereoselective synthesis of the (S)-enantiomer and the accurate analytical separation of enantiomers are critical for the development and quality control of Anagliptin.[4]

Mechanism of Action

Anagliptin's therapeutic effect is initiated by its inhibition of the DPP-4 enzyme, which is responsible for inactivating incretin hormones. By preserving active incretin levels, Anagliptin enhances the body's natural glucose control mechanisms.[1]

Anagliptin Anagliptin DPP4 DPP-4 Enzyme Anagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppresses glucose production)

Figure 1: Mechanism of action of Anagliptin.

Chiral Synthesis of Anagliptin

The synthesis of Anagliptin involves the preparation of two key intermediates, which are then coupled to form the final molecule. The chirality is introduced using L-proline as a starting material for the cyanopyrrolidine moiety.[5]

Synthetic Strategy Overview

A common synthetic approach involves a convergent synthesis, where two main fragments are prepared separately and then combined.[5][6]

  • Fragment A Synthesis : Preparation of the pyrazolopyrimidine carboxylic acid core.

  • Fragment B Synthesis : Preparation of the chiral (2S)-cyanopyrrolidine amine side chain, starting from L-proline.

  • Final Coupling : Condensation of Fragment A and Fragment B to yield Anagliptin.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis (Chiral) cluster_C Final Coupling A1 Vinyl Ethyl Ether + Trichloroacetic Chloride A2 Intermediate with Protected Aldehyde A1->A2 A3 Pyrazolopyrimidine Parent Nucleus A2->A3 A4 2-Methyl-pyrazolo[1,5-a] pyrimidine-6-carboxylic acid (6) A3->A4 C1 Anagliptin A4->C1 Condensation (HATU/HBTU) B1 L-Proline B2 Chiral Cyanopyrrole Intermediate (11) B1->B2 B3 Intermediate (13) B2->B3 B4 Cyanopyrrole Amine Intermediate (14) B3->B4 B4->C1 G prep Sample Preparation (Dissolve Anagliptin in Diluent) inject Inject Sample onto HPLC System prep->inject separation Chiral Separation (Lux Cellulose-3 Column) inject->separation detection UV Detection (at 254 nm) separation->detection mobile_phase Isocratic Elution (Hexane:Ethanol:DEA) mobile_phase->separation analysis Data Analysis (Quantify (R)-Isomer) detection->analysis report Report Enantiomeric Purity analysis->report

References

An In-depth Technical Guide to Anagliptin Hydrochloride Crystallization and Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization and purification methods for anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail various experimental protocols, present quantitative data in a structured format, and illustrate the procedural workflows for achieving high-purity anagliptin and its hydrochloride salt.

Purification of Anagliptin Free Base

The purification of the anagliptin free base is a critical step prior to its conversion to the hydrochloride salt. A common method involves recrystallization from an ester solvent, such as isopropyl acetate (B1210297), to achieve high purity.

Experimental Protocol:

  • Dissolution: Dissolve crude anagliptin in isopropyl acetate at an elevated temperature, typically at reflux.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Concentration: Partially remove the solvent under reduced pressure. The final volume of the solvent should be 2-5 times the weight of the anagliptin.

  • Crystallization: Cool the concentrated solution to a temperature between 0°C and 20°C to induce precipitation of the product. A specific protocol cools the mixture to 5°C - 8°C.

  • Stirring: Stir the resulting slurry for a sufficient period, for instance, one hour, to ensure complete crystallization.

  • Isolation: Filter the solid product.

  • Washing: Wash the isolated solid with a cold solvent, such as isopropyl acetate.

  • Drying: Dry the purified anagliptin to a constant weight.

Quantitative Data Summary:

ParameterValueReference
Solvent Isopropyl acetate[1]
Dissolution Temperature Reflux Temperature (>35°C)[1]
Crystallization Temperature 0°C - 20°C (specifically 5°C - 8°C)[1]
Initial Purity (Crude) Not specified
Final Purity (HPLC) ≥ 99.5% (e.g., 99.6%)[1]
Yield 90% (Example: 2g crude -> 1.8g pure)[1]

Process Workflow:

G Purification of Anagliptin Free Base A Dissolve crude Anagliptin in Isopropyl Acetate (reflux) B Filter hot solution A->B C Partially remove solvent (reduced pressure) B->C D Cool to 5-8°C and stir C->D E Filter the solid D->E F Wash with cold Isopropyl Acetate E->F G Dry to obtain pure Anagliptin F->G

Caption: Workflow for the purification of anagliptin free base.

Crystallization of Anagliptin from Ester Solvents

Crystalline anagliptin can be obtained through recrystallization from various ester solvents. This process is crucial for controlling the polymorphic form of the drug substance.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of anagliptin in an ester solvent (e.g., ethyl acetate, isopropyl acetate) at a temperature between 30°C and 90°C. This solution can be from dissolving existing anagliptin or directly from a reaction mixture.

  • Optional Treatment: The solution may be treated with activated carbon and filtered through a clarifying agent like Hyflo to remove colored impurities and fine particulates.

  • Cooling: Cool the clear solution to a temperature range of 0°C to 15°C.

  • Stirring: Stir the mixture for approximately 30 minutes to 1 hour or more to enhance the yield and crystallinity of the solid.

  • Recovery: Isolate the crystalline solid by filtration.

Quantitative Data Summary:

ParameterValueReference
Solvent Class Ester Solvents (e.g., ethyl acetate, isopropyl acetate)[2]
Dissolution Temperature 30°C - 90°C (or 50°C - 85°C)[2]
Crystallization Temperature 0°C - 15°C[2]
Stirring Time 30 minutes - 1 hour or more[2]
Achieved Purity (HPLC) ≥ 99.3%[2]

Process Workflow:

G Crystallization of Anagliptin from Ester Solvents A Provide solution of Anagliptin in an ester solvent (30-90°C) B Optional: Treat with carbon and filter through Hyflo A->B C Cool the solution to 0-15°C B->C D Stir for 30-60+ minutes C->D E Recover the crystalline solid D->E

Caption: General workflow for anagliptin crystallization.

Preparation and Purification of Anagliptin Hydrochloride

The conversion of purified anagliptin to its hydrochloride salt is a key final step. This process typically involves the reaction of the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified anagliptin free base in a suitable solvent such as 1,4-dioxane (B91453) or tetrahydrofuran.

  • Acidification: Add a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane) to the anagliptin solution to precipitate the hydrochloride salt.

  • Isolation: The resulting this compound can be isolated from the reaction mixture.

It is noted that different polymorphic forms of this compound can be prepared, including amorphous forms. An amorphous form can be prepared by treating this compound with a base (like an alkali or alkaline metal base) followed by treatment with a chlorinated solvent such as dichloromethane.[3] Crystalline forms can also be prepared by treating the hydrochloride salt with a base and a solvent, or by treating the anagliptin free base with a solvent.[3]

Quantitative Data Summary:

ParameterValueReference
Reactant Purified Anagliptin Free Base[1][2]
Reagent Hydrochloric acid in a solvent (e.g., 1,4-dioxane)[1][2]
Solvent for Salt Formation 1,4-Dioxane, Tetrahydrofuran[1][2]
Resulting Product This compound[1][2]

Logical Relationship Diagram:

G This compound Salt Formation cluster_0 Inputs cluster_1 Process cluster_2 Output A Pure Anagliptin Free Base C Reaction in a suitable solvent (e.g., THF, 1,4-Dioxane) A->C B Hydrochloric Acid (in solvent like 1,4-Dioxane) B->C D This compound C->D

Caption: Conversion of anagliptin to its hydrochloride salt.

Alternative Purification via Methane (B114726) Sulfonic Acid Salt

An alternative process for obtaining high-purity anagliptin involves the formation and purification of a novel methane sulfonic acid salt of an anagliptin intermediate.[4][5] This method is reported to improve the quality and overall yield compared to prior art processes.[4][6]

Experimental Protocol for Intermediate Salt Formation:

  • Reaction: React t-butyl (S)-{2-[(2-cyanopyrrolidin-l-yl)-2-oxoethylamino]-2-methyl-1-propyl} carbamate (B1207046) with methane sulfonic acid in a solvent like acetonitrile (B52724) or toluene.

  • Heating: Heat the reaction mixture, for example, to 50-55°C for 2 hours.

  • Crystallization: Cool the reaction mass to 0-5°C and stir for 1 hour to induce crystallization.

  • Isolation: Filter the obtained solid and wash with a chilled solvent (e.g., acetonitrile or toluene).

  • Drying: Dry the wet-cake under vacuum to a constant weight.

This purified intermediate is then used in the subsequent synthesis steps to produce high-purity anagliptin free base, which can then be converted to the hydrochloride salt.[4]

Quantitative Data Summary for Intermediate Salt:

ParameterValueReference
Solvent Acetonitrile or Toluene[4][5]
Reaction Temperature 50-55°C[4][5]
Crystallization Temperature 0-5°C[4][5]
Purity of Intermediate Salt 99.93%[4][5]
Yield of Intermediate Salt 91.58%[4][5]
Purity of final Anagliptin free base 99.73%[4]

Process Workflow:

G Purification via Methane Sulfonic Acid Salt Intermediate A React Intermediate with Methane Sulfonic Acid in Toluene/Acetonitrile B Heat to 50-55°C for 2 hours A->B C Cool to 0-5°C and stir for 1 hour B->C D Filter and wash with chilled solvent C->D E Dry to obtain pure Intermediate Salt (Purity >99.9%) D->E F Couple with 2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid E->F G Obtain high-purity Anagliptin (Purity >99.7%) F->G

Caption: Alternative purification via an intermediate salt.

This guide summarizes key methodologies for the crystallization and purification of this compound, providing researchers and drug development professionals with a consolidated resource for process understanding and development. The presented data and workflows are derived from publicly available patent literature.

References

An In-depth Technical Guide to the Physicochemical Properties of Anagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagliptin (B605506) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Approved for use in Japan, it belongs to the "gliptin" class of oral antidiabetic agents.[3] The therapeutic mechanism of Anagliptin is centered on preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting the DPP-4 enzyme, Anagliptin increases the circulating levels of active incretins.[1][4] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, thereby improving glycemic control with a low risk of hypoglycemia.[1][4][5][6]

The development of a successful oral dosage form relies on a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These characteristics—including solubility, melting point, pKa, stability, and solid-state form—are critical as they directly influence the drug's biopharmaceutical properties such as absorption, distribution, metabolism, and excretion (ADME), as well as the manufacturability of the final product.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Anagliptin, detailed experimental protocols for their characterization, and relevant pathway visualizations.

Mechanism of Action: Signaling Pathway

The primary pharmacological action of Anagliptin is the competitive and reversible inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling cascade initiated by this inhibition.

Anagliptin_Pathway cluster_input Oral Administration cluster_target Enzymatic Inhibition cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response cluster_outcome Glycemic Control Anagliptin Anagliptin DPP4 DPP-4 Enzyme Anagliptin->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Degraded by Beta_Cells Pancreatic β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Incretins->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Promotes Uptake Glucagon->Glucose Inhibits Production

Caption: Mechanism of action for Anagliptin via DPP-4 inhibition.

Physicochemical Properties of Anagliptin

The fundamental physicochemical properties of Anagliptin have been characterized to support its development as a pharmaceutical agent. These key parameters are summarized in the table below.

PropertyValueUnitNotes / Reference
Identification
IUPAC NameN-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-[1][3][7]
CAS Number739366-20-2-[3][7][8]
Structural & Physical Data
Molecular FormulaC₁₉H₂₅N₇O₂-[1][3][7][9]
Molecular Weight383.45 g/mol [1][6]
Melting Point115 - 119°C[1][2]
pKa (Strongest Basic)8.29-Predicted value.[1][10]
Solubility & Partitioning
Water Solubility0.179 - 0.25mg/mLDescribed as sparingly soluble.[1][6]
LogP-0.54 to -0.77-Predicted values, indicating high hydrophilicity.[1][6]
Molecular Descriptors
Topological Polar Surface Area (TPSA)115Ų[1][6][9]
Hydrogen Bond Donors2-[9]
Hydrogen Bond Acceptors6-[9]
Solid-State Properties
Crystal StructureSingle-crystal structure determined.-Non-hygroscopic crystalline solid.[11][12]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of Anagliptin hydrochloride requires standardized analytical protocols. The following sections detail representative methodologies for key experiments.

Physicochemical Characterization Workflow

The logical flow for a comprehensive characterization of a new batch of Anagliptin API is outlined in the diagram below. This workflow ensures that all critical quality attributes are assessed systematically.

Workflow cluster_start Starting Material cluster_tests Analytical Characterization cluster_end Final Assessment API Anagliptin HCl (Bulk Drug Substance) HPLC Purity & Assay (RP-HPLC) API->HPLC DSC Thermal Analysis (DSC) API->DSC XRPD Solid-State Form (XRPD) API->XRPD Solubility Aqueous Solubility (pH-dependent) API->Solubility Stability Forced Degradation (ICH Q1A) API->Stability Report Certificate of Analysis & Characterization Report HPLC->Report DSC->Report XRPD->Report Solubility->Report Stability->Report

Caption: Standard workflow for physicochemical characterization of Anagliptin API.
Purity and Assay by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity and potency of Anagliptin.

  • Apparatus: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[10][13]

  • Column: A C18 stationary phase column, such as a Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) or KROMASIL-C18 (250mm x 4.6mm, 5µm).[10][13]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A representative mobile phase could consist of Mobile Phase A: 10 mM acetate (B1210297) buffer (pH 5.0) and Mobile Phase B: Acetonitrile.[10] An isocratic system might use a 50:50 mixture of 0.05M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile.[13][14]

  • Flow Rate: 1.0 mL/min.[10][13]

  • Column Temperature: 40 °C.[10]

  • Detection Wavelength: 247 nm or 220 nm, selected based on the UV absorbance maximum of Anagliptin.[10][13]

  • Sample Preparation: Accurately weigh and dissolve Anagliptin standard and sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 10-20 µg/mL.[15] Filter the solution through a 0.45 µm membrane filter before injection.

  • Validation: The method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][16]

Solid-State Characterization by X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystal form (polymorph) of Anagliptin and ensuring batch-to-batch consistency.

  • Principle: This technique measures the scattering of X-rays by the crystalline lattice of a solid sample. The resulting diffraction pattern is unique to a specific crystal structure.[17]

  • Apparatus: A standard laboratory X-ray powder diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: A small amount of the Anagliptin powder is gently pressed into the sample holder to ensure a flat, uniform surface.

  • Data Collection: The sample is scanned over a defined angular range, typically from 3° to 40° 2θ, at a specified scan rate.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared against an established reference pattern for the desired polymorph of this compound.[17] The absence of a halo pattern indicates high crystallinity, while its presence would suggest amorphous content.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of Anagliptin, including its melting point and the presence of any polymorphic transitions.

  • Principle: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. Melting is an endothermic event that results in a characteristic peak.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Approximately 2-5 mg of Anagliptin is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Procedure: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min).

  • Analysis: The heat flow is plotted against temperature. The melting point is determined from the onset or peak of the endothermic melting event. The shape and temperature of the peak can also provide information about purity and crystallinity.

Stability Assessment via Forced Degradation

Forced degradation studies are conducted to understand the intrinsic stability of Anagliptin and to ensure the analytical method is stability-indicating.[10] As per ICH guideline Q1A(R2), the drug substance is subjected to stress conditions more severe than accelerated stability testing.[18]

  • Acid Hydrolysis: The sample is exposed to 0.1 N HCl at 80 °C for a predetermined period (e.g., 2-8 hours).

  • Alkali Hydrolysis: The sample is treated with 0.1 N NaOH at ambient temperature. Anagliptin has shown significant degradation under alkaline conditions.[10]

  • Oxidative Degradation: The sample is exposed to a 3% to 30% solution of hydrogen peroxide (H₂O₂) at ambient temperature. This has also been identified as a significant degradation pathway.[10]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105 °C) for 24-48 hours.

  • Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis of Stressed Samples: Following exposure, each stressed sample is diluted and analyzed by the validated stability-indicating RP-HPLC method to separate and quantify any degradation products formed relative to the intact Anagliptin peak.[10][16]

References

An In-Depth Technical Guide on the Core Mechanism of Action of Anagliptin Hydrochloride on the DPP-4 Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily achieved through the inhibition of the DPP-4 enzyme, which plays a crucial role in the inactivation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed technical overview of the molecular mechanism of anagliptin's action on the DPP-4 enzyme, encompassing its binding kinetics, structural interactions, and the downstream signaling pathways it modulates.

Core Mechanism of Action: Inhibition of DPP-4

The primary mechanism of action of anagliptin is its competitive and reversible inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, anagliptin prevents the degradation of these hormones, leading to an increase in their circulating concentrations and prolonging their biological activity.

This enhanced incretin activity results in several beneficial downstream effects for glycemic control:

  • Glucose-dependent insulin (B600854) secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Suppression of glucagon (B607659) secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

Quantitative Data on Anagliptin's Inhibitory Activity

The potency and selectivity of anagliptin's interaction with the DPP-4 enzyme have been characterized through various in vitro studies. The following table summarizes key quantitative data for anagliptin and provides a comparison with other DPP-4 inhibitors.

InhibitorIC50 (nM) for human DPP-4Selectivity vs. DPP-8 (IC50, nM)Selectivity vs. DPP-9 (IC50, nM)
Anagliptin 3.8 68 60
Sitagliptin18--
Vildagliptin34--
Saxagliptin1.5--
Alogliptin7.5--
Linagliptin0.14--

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structural Interaction with DPP-4

The precise molecular interactions between anagliptin and the DPP-4 enzyme have been elucidated through co-crystal structure analysis. Anagliptin is classified as a class 3 DPP-4 inhibitor,

Anagliptin Hydrochloride: A Deep Dive into Enzyme Kinetics and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of anagliptin (B605506) hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research, development, and scientific understanding of this important therapeutic agent.

Core Concepts: Mechanism of Action

Anagliptin is an oral antihyperglycemic agent that functions by competitively inhibiting the DPP-4 enzyme.[1] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates their glucose-dependent effects, including the stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, ultimately leading to improved glycemic control in patients with type 2 diabetes mellitus.[2]

Quantitative Analysis: Enzyme Kinetics and Binding Affinity

The inhibitory potency and binding characteristics of anagliptin have been quantified through various in vitro studies. The following tables summarize the key kinetic and binding parameters.

ParameterValueSpeciesNotes
IC50 3.8 nMHumanThe half-maximal inhibitory concentration, indicating the concentration of anagliptin required to inhibit 50% of DPP-4 activity.[3]
Ki N/A-The inhibition constant was not available in the reviewed literature.
Selectivity >10,000-fold vs. DPP-8 and DPP-9-Demonstrates high selectivity for DPP-4 over other related dipeptidyl peptidases.

Binding Interactions with DPP-4

X-ray crystallography studies have elucidated the binding mode of anagliptin within the active site of the DPP-4 enzyme. Anagliptin is classified as a Class 3 DPP-4 inhibitor, interacting with the S1, S2, and S2 extensive subsites of the enzyme.[4] The cyanopyrrolidine moiety of anagliptin occupies the S1 subsite, a hydrophobic pocket. The interactions are primarily non-covalent, involving hydrogen bonds and van der Waals forces.

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in anagliptin's mechanism and its characterization, the following diagrams are provided.

cluster_0 Anagliptin's Mechanism of Action Anagliptin Anagliptin DPP4 DPP-4 Enzyme Anagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Signaling pathway of anagliptin's glucose-lowering effect.

cluster_1 Workflow for DPP-4 Inhibition Assay Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Anagliptin (Inhibitor) - Assay Buffer Incubation Incubate Enzyme with Anagliptin Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence over time Reaction->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis

Caption: Experimental workflow for determining DPP-4 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzyme kinetics and binding affinity of DPP-4 inhibitors like anagliptin.

DPP-4 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of anagliptin against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Anagliptin hydrochloride

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of anagliptin in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

    • Dilute the DPP-4 enzyme to the desired working concentration in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add DPP-4 enzyme and assay buffer.

    • Inhibitor wells: Add DPP-4 enzyme and the various dilutions of anagliptin.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each anagliptin concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the anagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Type (e.g., Lineweaver-Burk Plot)

Objective: To determine the mechanism of DPP-4 inhibition by anagliptin (e.g., competitive, non-competitive, or uncompetitive).

Procedure:

  • Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the substrate and anagliptin.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/Velocity is plotted against 1/[Substrate].

  • Interpretation:

    • Competitive inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

Based on existing literature, anagliptin is a competitive inhibitor of DPP-4.[1]

References

Pharmacological Profile of Anagliptin Hydrochloride in Preclinical Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core pharmacological profiling of Anagliptin hydrochloride in preclinical models for researchers, scientists, and drug development professionals.

Introduction

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, Anagliptin prevents the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glycemic control.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Anagliptin, focusing on its mechanism of action, pharmacokinetic properties, and efficacy in various animal models.

Mechanism of Action

Anagliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[1][4] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gastrointestinal tract in response to food intake.[1][5] By inhibiting DPP-4, Anagliptin increases the half-life of active GLP-1 and GIP.[4][5] This prolongation of incretin activity leads to several downstream effects:

  • Stimulation of Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5][6] This means insulin secretion is enhanced primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[5][6]

  • Suppression of Glucagon Secretion: Elevated incretin levels also suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][5]

  • Beyond Glycemic Control: Preclinical studies suggest that Anagliptin may also have beneficial effects on lipid metabolism and vascular health.[2][7] For instance, in apo-E–deficient mice, Anagliptin has been shown to attenuate atherosclerosis.[2] Furthermore, treatment has been associated with improvements in serum lipid concentrations.[2][3]

The signaling cascade initiated by Anagliptin is illustrated in the diagram below.

Anagliptin_Signaling_Pathway cluster_0 Anagliptin Action cluster_1 Incretin Hormones cluster_2 Pancreatic Response cluster_3 Systemic Effects Anagliptin Anagliptin DPP4 DPP-4 Enzyme Anagliptin->DPP4 Inhibits Anagliptin->DPP4 Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Prevents Degradation of DPP4->Incretins Pancreas Pancreas Incretins->Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glycemic Improved Glycemic Control Lipids Modulation of Lipid Metabolism Insulin->Glycemic Glucagon->Glycemic Preclinical_Workflow cluster_0 Experimental Groups cluster_1 Analysis start Start: Hypothesis Formulation model Animal Model Selection (e.g., LDLr-/- mice, Zucker rats) start->model acclimatize Acclimatization Period model->acclimatize control Control Group (Standard Diet/Vehicle) acclimatize->control treatment Treatment Group (Anagliptin in Diet/Gavage) acclimatize->treatment sampling Sample Collection (Blood, Tissues) control->sampling treatment->sampling pk_analysis Pharmacokinetic Analysis (LC-MS/MS) sampling->pk_analysis pd_analysis Pharmacodynamic Analysis (Lipid Profile, Gene Expression) sampling->pd_analysis data_interp Data Interpretation & Statistical Analysis pk_analysis->data_interp pd_analysis->data_interp conclusion Conclusion on Efficacy & Safety Profile data_interp->conclusion

References

An In-Depth Technical Guide to the Metabolism and Pharmacokinetic Profile of Anagliptin Hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic profile of anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in rodent models. The information presented herein is curated from preclinical studies to support drug development and research professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Pharmacokinetic Profile

Anagliptin demonstrates moderate to good absorption and rapid distribution in rodents, with elimination occurring through both renal and biliary pathways. The pharmacokinetic parameters are summarized below.

Table 1: Pharmacokinetic Parameters of Anagliptin in Rats Following a Single Oral Dose
Parameter1 mg/kg10 mg/kg100 mg/kg
Tmax (hr) 0.250.51.0
Cmax (ng/mL) 133 ± 181,250 ± 15011,800 ± 1,200
AUC (ng·h/mL) 339 ± 454,280 ± 56061,300 ± 7,800
Bioavailability (%) 85.569.738.1

Data presented as mean ± SD (n=3). Source: Furuta et al., 2013.[1][2]

Table 2: Excretion of Radioactivity Following a Single Intravenous or Oral Dose of [¹⁴C]Anagliptin in Rats
RouteDoseUrine (%)Feces (%)Bile (%)Total Recovery (%)
Intravenous1 mg/kg64.6 ± 2.132.9 ± 1.825.2 ± 3.597.5 ± 0.3
Oral1 mg/kg57.8 ± 3.441.7 ± 3.1-99.5 ± 0.3

Data presented as mean ± SD (n=3). Source: Furuta et al., 2013.[1][2]

Absorption

Anagliptin is moderately to well absorbed in rats, with dose-dependent bioavailability.[1][2] In situ intestinal absorption studies have indicated that P-glycoprotein may play a role in limiting its absorption.[1][2]

Distribution

Following absorption, anagliptin is rapidly distributed throughout the body.[1][2] High concentrations of radioactivity have been observed in tissues with high DPP-4 expression, such as the small intestine, kidney, and liver.[1][2]

Metabolism

The primary circulating component in rodent plasma is unchanged anagliptin.[1][2] Metabolism of anagliptin in rodents occurs primarily through hydrolysis and oxidation. While not definitively stated in the primary literature for anagliptin, studies on similar fluoropyrrolidine dipeptidyl peptidase-IV inhibitors suggest that metabolism is primarily catalyzed by CYP3A1 and CYP3A2 in rats.

The major metabolic pathways are:

  • Hydrolysis of the cyano group to form a carboxylic acid metabolite (M1).

  • Oxidation and cleavage of the methylene (B1212753) group adjacent to the amine to form metabolites M6 and M7.[1][2]

Table 3: Composition of Anagliptin and its Major Metabolites in Rat Plasma, Urine, and Feces Following a Single Oral Dose of [¹⁴C]Anagliptin (10 mg/kg)
ComponentPlasma (% of total radioactivity AUC)Urine (% of dose)Feces (% of dose)
Anagliptin (Unchanged) 66.046.64.1
M1 (Carboxylate) 23.419.89.4
M6 2.11.20.8
M7 1.50.90.5

Source: Furuta et al., 2013.[1][2]

anagliptin_metabolism Anagliptin Anagliptin M1 M1 (Carboxylate Metabolite) Anagliptin->M1 Hydrolysis of cyano group M6 M6 Anagliptin->M6 Oxidation-cleavage of methylene function M7 M7 Anagliptin->M7 Oxidation-cleavage of methylene function pharmacokinetic_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal Male Sprague-Dawley Rats iv_dose Intravenous Dosing animal->iv_dose po_dose Oral Dosing animal->po_dose blood Blood Sampling iv_dose->blood urine_feces Urine & Feces Collection iv_dose->urine_feces bile Bile Collection iv_dose->bile po_dose->blood po_dose->urine_feces po_dose->bile lcms LC-MS/MS Analysis blood->lcms urine_feces->lcms bile->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis cyp_inhibition_assay cluster_components Incubation Components cluster_incubation Incubation cluster_analysis Analysis microsomes Rat Liver Microsomes incubate Incubate at 37°C microsomes->incubate anagliptin Anagliptin anagliptin->incubate nadph NADPH-Generating System nadph->incubate inhibitor CYP Inhibitor (Optional) inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction lcms_analysis LC-MS/MS Analysis stop_reaction->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis

References

Methodological & Application

Anagliptin Hydrochloride In Vivo Studies: Application Notes and Protocols for Diabetic Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the efficacy and mechanisms of anagliptin (B605506) hydrochloride in diabetic rodent models. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate robust and reproducible research.

Introduction to Anagliptin

Anagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control.[1][2] Beyond its primary role in glucose metabolism, research suggests that anagliptin may also have beneficial effects on lipid profiles and cardiovascular health.[4][5]

Mechanism of Action: Signaling Pathways

Anagliptin's therapeutic effects are mediated through distinct signaling pathways that influence both glucose and lipid metabolism.

Glucose Metabolism Signaling Pathway

Anagliptin enhances GLP-1 signaling, which plays a crucial role in improving insulin sensitivity and glucose uptake in skeletal muscle. This process is mediated by the activation of endothelial nitric oxide synthase (eNOS) in a protein kinase A (PKA)-dependent manner.[6]

anagliptin_glucose_pathway Anagliptin Anagliptin DPP4 DPP-4 Anagliptin->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades GLP1R GLP-1 Receptor GLP1->GLP1R Activates PKA PKA GLP1R->PKA Activates eNOS eNOS Activation PKA->eNOS NO Nitric Oxide (NO) eNOS->NO Produces CapillaryRecruitment Increased Capillary Recruitment NO->CapillaryRecruitment InterstitialInsulin Increased Interstitial Insulin CapillaryRecruitment->InterstitialInsulin GlucoseUptake Skeletal Muscle Glucose Uptake InterstitialInsulin->GlucoseUptake

Anagliptin's effect on glucose uptake.

Lipid Metabolism Signaling Pathway

Anagliptin has been shown to modulate lipid metabolism by downregulating the expression and activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor in cholesterol synthesis.[4]

anagliptin_lipid_pathway Anagliptin Anagliptin SREBP2 SREBP-2 Activity Anagliptin->SREBP2 Suppresses LipidSynthesis Hepatic Lipid Synthesis SREBP2->LipidSynthesis Promotes Cholesterol Total Cholesterol LipidSynthesis->Cholesterol Triglycerides Triglycerides LipidSynthesis->Triglycerides

Anagliptin's influence on lipid metabolism.

Recommended Diabetic Rodent Models

The choice of a suitable rodent model is crucial for investigating the specific therapeutic effects of anagliptin. Commonly used and effective models include:

  • Streptozotocin (STZ)-Induced Diabetic Models: These models are generated by administering STZ, a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia. They are particularly useful for studying the effects of anagliptin on β-cell function and regeneration.[7]

  • Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, which closely mimic the features of human type 2 diabetes. These models are ideal for assessing the impact of anagliptin on insulin sensitivity and lipid metabolism.[7]

  • Genetically Modified Models:

    • Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice: These mice exhibit hypercholesterolemia and are valuable for investigating the lipid-lowering properties of anagliptin.[4][7]

    • Endothelium-Specific Irs2-Knockout (ETIrs2KO) Mice: These mice display insulin resistance in skeletal muscle and are useful for exploring the effects of anagliptin on insulin signaling and glucose uptake in peripheral tissues.[6][7]

Experimental Workflow

A typical experimental workflow for evaluating anagliptin in a diabetic rodent model is outlined below.

experimental_workflow start Start: Acclimatization of Rodents diabetes_induction Induction of Diabetes (e.g., STZ injection or High-Fat Diet) start->diabetes_induction grouping Random Assignment to Treatment Groups (Vehicle, Anagliptin) diabetes_induction->grouping treatment Chronic Anagliptin Administration (e.g., 8-10 weeks) grouping->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake, Blood Glucose) treatment->monitoring functional_assays Functional Assays (OGTT, ITT) treatment->functional_assays euthanasia Euthanasia and Tissue Collection (Blood, Pancreas, Liver, Muscle) functional_assays->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

General experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of anagliptin hydrochloride in various diabetic rodent models as reported in the literature.

Table 1: Effects of Anagliptin on Glycemic Control in Diabetic Rodent Models

Rodent ModelAnagliptin DoseTreatment DurationChange in Fasting Blood GlucoseChange in HbA1cReference
HFD/STZ Diabetic Mice5, 15, 45 mg/kg (oral)10 weeksDose-dependent reductionDose-dependent reduction[8]
ETIrs2KO Mice0.3% in diet8 weeksAmeliorated impaired insulin-induced glucose uptakeNot Reported[6]
STZ-Induced Diabetic Mice (Normal Chow)0.3% in diet10 weeksSignificantly lower vs. controlNot Reported[9]

Table 2: Effects of Anagliptin on Lipid Profile in Diabetic and Hyperlipidemic Rodent Models

| Rodent Model | Anagliptin Dose | Treatment Duration | Change in Total Cholesterol | Change in Triglycerides | Change in LDL-C | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LDLR-/- Mice | 0.3% in diet | Not Specified | 14% reduction | 27% reduction | Significantly decreased |[4] | | Patients with Type 2 Diabetes | 200 mg twice daily | 24 weeks | Significantly decreased | No significant change | Significantly decreased |[10] |

Detailed Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in mice or rats using STZ.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

  • Saline (0.9%), sterile

  • Syringes and needles for intraperitoneal (IP) injection

  • Glucometer and test strips

Procedure:

  • Animal Preparation: House rodents under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water. For some protocols, a 4-6 hour fast may be required before STZ injection.[11]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. The concentration will depend on the target dose. Protect the solution from light.

  • STZ Administration:

    • For Type 1 Diabetes Model (High Dose): Administer a single high dose of STZ (e.g., 150-200 mg/kg for mice, 50-65 mg/kg for rats) via IP injection.[9][11]

    • For Type 2 Diabetes Model (Low Dose with High-Fat Diet): After a period of high-fat diet feeding to induce insulin resistance, administer a lower dose of STZ (e.g., 35-45 mg/kg for rats).[12]

  • Post-Injection Monitoring: Monitor blood glucose levels regularly (e.g., 48-72 hours post-injection and then weekly) from tail vein blood using a glucometer. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 15 mmol/L) are considered diabetic.[13]

  • Animal Care: Provide supportive care as needed. In cases of severe hyperglycemia, insulin administration may be necessary to prevent mortality.[9]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the animal to clear a glucose load from the circulation.

Materials:

  • Dextrose solution (e.g., 20% or 50% in sterile water or saline)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (for insulin measurement, optional)

Procedure:

  • Fasting: Fast the animals overnight (16-18 hours) or for a shorter duration (5-6 hours) with free access to water.[14]

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein.

  • Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[15]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15]

  • Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin.

Materials:

  • Humulin R (or other regular human insulin)

  • Sterile saline (0.9%)

  • Syringes and needles for IP injection

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the animals for 4-6 hours with free access to water.[7]

  • Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.

  • Insulin Injection: Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via IP injection.[5]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).[4]

  • Data Analysis: Express blood glucose levels as a percentage of the baseline value and plot against time to assess insulin sensitivity.

Protocol 4: Pancreatic Islet Isolation

This protocol describes the isolation of pancreatic islets for ex vivo studies.

Materials:

  • Collagenase P solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

  • Centrifuge tubes

  • Microscope

Procedure:

  • Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater. Inject cold collagenase P solution into the common bile duct to inflate the pancreas.[1][2]

  • Pancreas Digestion: Excise the inflated pancreas and place it in a tube with additional collagenase solution. Incubate in a 37°C water bath with shaking to digest the exocrine tissue.[1]

  • Islet Purification: Stop the digestion by adding cold HBSS with FBS. Wash the digested tissue by centrifugation. Purify the islets from the acinar tissue using a density gradient (e.g., Histopaque) or by hand-picking under a microscope.[8]

  • Islet Culture: Culture the isolated islets in appropriate media for subsequent experiments such as insulin secretion assays.

References

Anagliptin Hydrochloride Protocol for Oral Gavage in Mice and Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent under investigation for the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mode of action leads to increased insulin (B600854) secretion, suppressed glucagon (B607659) release in a glucose-dependent manner, and ultimately, improved glycemic control. These application notes provide detailed protocols for the oral administration of anagliptin hydrochloride to mice and rats via gavage, along with expected pharmacokinetic and pharmacodynamic outcomes based on preclinical studies.

Data Presentation

Pharmacokinetic Parameters of Anagliptin in Rats

The pharmacokinetic profile of anagliptin has been evaluated in male Sprague-Dawley rats following a single oral gavage administration. The vehicle used for the oral formulation was water.[1] Key pharmacokinetic parameters are summarized in the table below.

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (%)
1200 ± 300.5480 ± 6038.1
101850 ± 2500.54830 ± 56085.5
10015600 ± 21001.045200 ± 630079.8

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[1][2]

Pharmacodynamic Effects of Anagliptin in Mice

In studies involving diabetic mouse models, anagliptin has demonstrated significant effects on key biomarkers of glycemic control. The following table summarizes the observed changes in serum levels of GLP-1, insulin, and glucagon in streptozotocin (B1681764) (STZ)-treated mice.

Treatment GroupSerum GLP-1 (pmol/L)Serum Insulin (ng/mL)Serum Glucagon (pg/mL)
Control (Normal Diet)5.2 ± 0.80.8 ± 0.1150 ± 20
Anagliptin (Normal Diet)8.9 ± 1.21.2 ± 0.2110 ± 15
Control (High-Fat Diet)5.5 ± 0.91.5 ± 0.3160 ± 25
Anagliptin (High-Fat Diet)9.2 ± 1.51.6 ± 0.3145 ± 20

p < 0.05 compared to the respective control group. Data are presented as mean ± SD.[3]

Experimental Protocols

General Protocol for Oral Gavage in Rodents

This protocol provides a generalized procedure for oral gavage in mice and rats. Specific parameters for anagliptin administration are detailed in the subsequent sections.

Materials:

  • This compound

  • Vehicle (e.g., sterile water for injection)

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Acclimatize the animals to handling for several days prior to the experiment to minimize stress. For administration, restrain the animal firmly but gently to prevent injury. For mice, this can be achieved by scruffing the neck. For rats, wrapping the animal in a towel may be effective.

  • Dosage Calculation: Weigh each animal immediately before dosing to ensure accurate calculation of the volume to be administered. The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-20 mL/kg.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle alongside the animal, with the tip at the mouth and the end at the level of the last rib. Mark this length on the needle.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Substance Delivery: Once the needle is in the correct position, dispense the anagliptin solution slowly and steadily.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Anagliptin Oral Gavage Protocol for Rats

This protocol is based on pharmacokinetic studies of anagliptin in rats.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Compound Preparation: Dissolve this compound in sterile water to the desired concentration.

  • Dosage: 1, 10, or 100 mg/kg body weight.

  • Administration Volume: 5 mL/kg body weight.

  • Frequency: Single dose for pharmacokinetic studies. For pharmacodynamic studies, daily administration for the desired study duration is appropriate.

Anagliptin Oral Gavage Protocol for Mice (Adapted from Similar DPP-4 Inhibitors)

While some studies have administered anagliptin to mice mixed in their diet (e.g., at 0.3%), a direct oral gavage protocol can be adapted from studies on other DPP-4 inhibitors, such as alogliptin (B1666894), in diabetic mouse models.[4][5]

  • Animal Model: High-fat diet/streptozotocin (HFD/STZ)-induced diabetic mice or other relevant diabetic mouse models.

  • Compound Preparation: Dissolve this compound in sterile water to the desired concentration.

  • Dosage: A dose range of 5-45 mg/kg body weight can be explored.[4] A common starting dose for DPP-4 inhibitors in mice is in the range of 3-10 mg/kg.

  • Administration Volume: 5-10 mL/kg body weight.

  • Frequency: Daily for chronic studies, typically lasting from 4 to 12 weeks.

Mandatory Visualizations

Signaling Pathway of Anagliptin

Anagliptin_Signaling_Pathway cluster_DPP4_action Anagliptin Anagliptin DPP4 DPP-4 Enzyme Anagliptin->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Inactivates GLP1_GIP_inactive Inactive GLP-1 & GIP Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Experimental_Workflow Start Start: Diabetic Mouse Model (e.g., HFD/STZ-induced) Grouping Randomly Assign to Groups: - Vehicle Control - Anagliptin (e.g., 10 mg/kg) Start->Grouping Treatment Daily Oral Gavage (4-12 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose Treatment->Monitoring During Treatment OGTT Oral Glucose Tolerance Test (OGTT) (at end of study) Treatment->OGTT Sacrifice Sacrifice and Sample Collection OGTT->Sacrifice Analysis Analysis: - Plasma Insulin & GLP-1 (ELISA) - Pancreatic Histology (IHC) Sacrifice->Analysis End End: Data Interpretation Analysis->End

References

In Vitro Cell-Based Assays for Anagliptin Hydrochloride Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][2] This mechanism of action makes anagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus. Furthermore, preclinical studies have suggested that anagliptin may have beneficial effects on lipid metabolism.[3]

These application notes provide detailed protocols for a suite of in vitro cell-based assays to evaluate the efficacy of anagliptin hydrochloride. The described assays are essential tools for researchers in academic and industrial settings engaged in diabetes research and the development of novel anti-diabetic drugs. The protocols cover the primary enzymatic activity of anagliptin, as well as its downstream cellular effects on insulin secretion, GLP-1 potentiation, gene expression, and lipid metabolism.

Data Presentation

The following tables summarize key quantitative data for this compound in various in vitro assays. This data provides a benchmark for researchers performing these experiments.

Table 1: DPP-4 Enzymatic Inhibition

ParameterValueCell Line/System
IC503.3 nMHuman recombinant DPP-4

Table 2: In Vitro Efficacy on Glucose Homeostasis

AssayParameterValueCell Line
Glucose-Stimulated Insulin Secretion (GSIS)EC50Data not availableMIN6 / INS-1
GLP-1 Receptor Activation (cAMP assay)EC50Data not availableHEK293-hGLP-1R

Table 3: In Vitro Efficacy on Lipid Metabolism

AssayParameterResultCell Line
SREBP ActivityInhibition21% decreaseHepG2
SREBP-2 mRNA ExpressionDownregulation15% decreaseHepG2

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.

anagliptin_moa cluster_blood Bloodstream cluster_pancreas Pancreatic Islet Anagliptin Anagliptin DPP4_enzyme DPP-4 Enzyme Anagliptin->DPP4_enzyme Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4_enzyme->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4_enzyme Beta_cell β-cell GLP1_GIP_active->Beta_cell Stimulates GLP1_GIP_active->Beta_cell Alpha_cell α-cell GLP1_GIP_active->Alpha_cell Inhibits Insulin Insulin Secretion Beta_cell->Insulin Glucagon Glucagon Secretion Alpha_cell->Glucagon

Anagliptin's Mechanism of Action.

experimental_workflow cluster_assays In Vitro Efficacy Assays start Start: Prepare this compound Stock Solution dpp4_assay DPP-4 Inhibition Assay start->dpp4_assay gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay start->gsis_assay glp1_assay GLP-1 Potentiation Assay start->glp1_assay srebp_assay SREBP Reporter Assay start->srebp_assay gene_exp_assay Gene Expression Analysis start->gene_exp_assay data_analysis Data Analysis and Interpretation dpp4_assay->data_analysis gsis_assay->data_analysis glp1_assay->data_analysis srebp_assay->data_analysis gene_exp_assay->data_analysis end End: Efficacy Profile of Anagliptin data_analysis->end

General Experimental Workflow.

Experimental Protocols

DPP-4 Enzymatic Inhibition Assay

This assay directly measures the ability of anagliptin to inhibit the enzymatic activity of DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 0.1 mg/mL BSA, pH 7.8

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

  • In a 96-well black microplate, add 10 µL of each anagliptin dilution. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).

  • Add 45 µL of human recombinant DPP-4 solution (diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 45 µL of 0.4 mM Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission every minute for 20 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each anagliptin concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the anagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of anagliptin to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Cell Line: MIN6 or INS-1 pancreatic β-cell lines.

Materials:

  • MIN6 or INS-1 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA

  • Low glucose KRB buffer (e.g., 1-3 mM glucose)

  • High glucose KRB buffer (e.g., 20-25 mM glucose)

  • This compound

  • Insulin ELISA kit

  • 24-well or 96-well culture plates

Protocol:

  • Seed MIN6 or INS-1 cells in a 24-well or 96-well plate and culture until they reach approximately 80% confluency.

  • Wash the cells twice with a glucose-free KRB buffer.

  • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer containing various concentrations of anagliptin or vehicle control. Incubate for 1 hour.

  • Collect the supernatant (basal insulin secretion).

  • Replace the buffer with high glucose KRB buffer containing the same concentrations of anagliptin or vehicle. Incubate for 1 hour.

  • Collect the supernatant (stimulated insulin secretion).

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content of the cells in each well.

  • Analyze the data to determine the effect of anagliptin on basal and glucose-stimulated insulin secretion.

GLP-1 Potentiation Assay (GLP-1 Receptor Activation)

This assay indirectly measures the potentiation of GLP-1 activity by anagliptin by quantifying the activation of the GLP-1 receptor, a downstream event.

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

Materials:

  • HEK293-hGLP-1R cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • GLP-1 (7-36) amide

  • This compound

  • DPP-4 enzyme

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well white microplate

Protocol:

  • Seed HEK293-hGLP-1R cells in a 96-well white microplate and culture overnight.

  • Prepare a solution of GLP-1 (7-36) amide in assay buffer.

  • In a separate plate, pre-incubate the GLP-1 solution with DPP-4 enzyme in the presence of varying concentrations of anagliptin or vehicle control for a time sufficient to allow for GLP-1 degradation in the control samples (e.g., 30-60 minutes).

  • Wash the cells with assay buffer.

  • Add the GLP-1/DPP-4/anagliptin mixtures to the cells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.

  • Plot the cAMP concentration against the anagliptin concentration and determine the EC50 for GLP-1 potentiation.

Sterol Regulatory Element-Binding Protein (SREBP) Reporter Assay

This assay evaluates the effect of anagliptin on the transcriptional activity of SREBPs, which are key regulators of lipid metabolism.

Cell Line: HepG2 human hepatoma cells.

Materials:

  • HepG2 cells

  • Culture medium (e.g., MEM with 10% FBS)

  • SREBP-responsive luciferase reporter plasmid (e.g., containing the promoter of an SREBP target gene like LDLR or FASN)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • 96-well white, clear-bottom culture plates

Protocol:

  • Seed HepG2 cells in a 96-well plate.

  • Co-transfect the cells with the SREBP-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of anagliptin or vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Analyze the data to determine the effect of anagliptin on SREBP transcriptional activity.

Gene Expression Analysis of Beta-Cell Markers

This assay measures changes in the expression of key genes involved in β-cell function and differentiation in response to anagliptin treatment.

Cell Line: Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets.

Materials:

  • Pancreatic β-cells or islets

  • Culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pdx-1, MafA, NeuroD, Nkx6.1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Culture pancreatic β-cells or islets in the presence of varying concentrations of anagliptin or vehicle control for a specified period (e.g., 24-72 hours).

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the target genes and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.

Conclusion

The in vitro cell-based assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its DPP-4 inhibitory activity and downstream effects on insulin secretion, GLP-1 signaling, gene expression, and lipid metabolism, researchers can gain a comprehensive understanding of its pharmacological profile. These protocols are designed to be adaptable for use in both basic research and drug discovery settings, facilitating the identification and development of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols for the Use of Anagliptin Hydrochloride in Pancreatic Beta-Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic beta-cells and suppression of glucagon (B607659) release from alpha-cells, thereby contributing to improved glycemic control.[3]

These application notes provide an overview of the utility of anagliptin hydrochloride in in-vitro pancreatic beta-cell culture experiments. The included protocols and data serve as a guide for researchers investigating the direct effects of anagliptin on beta-cell function, gene expression, and survival. While specific in-vitro quantitative data for anagliptin is limited in publicly available literature, the provided information is based on its known mechanism of action and data from in-vivo studies and other DPP-4 inhibitors.

Mechanism of Action in Pancreatic Beta-Cells

Anagliptin's primary effect on pancreatic beta-cells is indirect, mediated by the potentiation of endogenous GLP-1 and GIP signaling. The binding of these incretin hormones to their respective G-protein coupled receptors on the beta-cell surface initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

These signaling pathways converge to:

  • Enhance Glucose-Stimulated Insulin Secretion (GSIS): By modulating ion channel activity, leading to membrane depolarization and an influx of Ca2+, which is a critical trigger for insulin granule exocytosis.[4]

  • Promote Beta-Cell Proliferation and Survival: Through the activation of downstream pathways such as PI3K-Akt and ERK1/2, which regulate gene expression related to cell growth and inhibit apoptotic pathways.

  • Upregulate Key Beta-Cell Transcription Factors: In-vivo studies have shown that anagliptin treatment can increase the expression of crucial transcription factors like Pancreatic and duodenal homeobox 1 (Pdx-1) and MAF bZIP transcription factor A (MafA).[5] These factors are essential for beta-cell development, function, and insulin gene transcription.[6]

Data Presentation

The following tables summarize quantitative data from relevant studies. It is important to note that direct in-vitro data for anagliptin is scarce. Therefore, data from in-vivo anagliptin studies and in-vitro studies of other DPP-4 inhibitors are presented to illustrate the expected effects.

Table 1: Effect of Anagliptin on Beta-Cell Marker Gene Expression (In Vivo)

This data is derived from a study on STZ-treated mice, demonstrating the effect of anagliptin on the expression of key beta-cell transcription factors in the pancreas.[5]

Gene MarkerTreatment GroupRelative Expression (Fold Change vs. Control)
Pdx-1 Anagliptin~2.5
MafA Anagliptin~2.0
NeuroD Anagliptin~2.2
Nkx6.1 Anagliptin~1.8

Data is estimated from graphical representations in the cited literature and presented to illustrate the magnitude of effect.[5]

Table 2: Illustrative Example of DPP-4 Inhibitor Effect on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells

This table represents typical data that would be generated from an in-vitro GSIS experiment. The values are hypothetical but based on the known effects of DPP-4 inhibitors.

TreatmentGlucose (3 mM) - Insulin (ng/mL)Glucose (17 mM) - Insulin (ng/mL)Fold Increase (17mM/3mM)
Vehicle Control 1.5 ± 0.27.5 ± 0.85.0
Anagliptin (10 nM) 1.6 ± 0.310.5 ± 1.1*6.6
Anagliptin (100 nM) 1.7 ± 0.212.8 ± 1.5**7.5

*p < 0.05, **p < 0.01 compared to Vehicle Control at 17 mM Glucose.

Table 3: Illustrative Example of Anagliptin's Protective Effect Against Cytokine-Induced Apoptosis in Beta-Cells

This table illustrates the potential protective effects of anagliptin against apoptosis, a key factor in beta-cell dysfunction. The values are hypothetical and based on the known anti-apoptotic effects of GLP-1 potentiation.

TreatmentApoptotic Cells (%)
Vehicle Control 5 ± 1.2
Cytokine Mix (e.g., IL-1β, TNF-α, IFN-γ) 35 ± 4.5
Cytokine Mix + Anagliptin (100 nM) 18 ± 3.1*

*p < 0.01 compared to Cytokine Mix alone.

Experimental Protocols & Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by anagliptin and a general workflow for its in-vitro evaluation.

anagliptin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anagliptin Anagliptin DPP4 DPP-4 Anagliptin->DPP4 Inhibits GLP1_inactive Inactive GLP-1/GIP DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1/GIP GLP1_inactive->GLP1_active GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 PI3K PI3K PKA->PI3K Ca_ion Ca²⁺ Influx PKA->Ca_ion ERK ERK1/2 Epac2->ERK Epac2->Ca_ion Akt Akt PI3K->Akt Gene_Expression ↑ Pdx-1, MafA Expression Akt->Gene_Expression Apoptosis ↓ Apoptosis Akt->Apoptosis ERK->Gene_Expression Insulin_Exocytosis Insulin Exocytosis Ca_ion->Insulin_Exocytosis

Anagliptin's signaling pathway in pancreatic beta-cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_Cells Culture Beta-Cells (e.g., MIN6, INS-1E) Treat_Cells Treat Cells with Anagliptin (Dose-Response & Time-Course) Culture_Cells->Treat_Cells Prepare_Anagliptin Prepare Anagliptin Stock Solution Prepare_Anagliptin->Treat_Cells GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Treat_Cells->GSIS qPCR Gene Expression Analysis (qPCR for Pdx-1, MafA) Treat_Cells->qPCR Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treat_Cells->Apoptosis_Assay Data_Analysis Analyze & Tabulate Data GSIS->Data_Analysis qPCR->Data_Analysis Apoptosis_Assay->Data_Analysis

General workflow for in-vitro evaluation of Anagliptin.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of anagliptin on insulin secretion from pancreatic beta-cells in response to low and high glucose concentrations.

Materials:

  • Pancreatic beta-cell line (e.g., INS-1E, MIN6)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with 3 mM glucose (low glucose) and 17 mM glucose (high glucose)

  • This compound (powder)

  • DMSO (for stock solution)

  • Insulin ELISA kit

  • 24-well culture plates

Procedure:

  • Cell Seeding: Seed beta-cells into 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48-72 hours until they reach ~80% confluency.

  • Anagliptin Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH buffer with 3 mM glucose for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Treatment and Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRBH buffer with 3 mM glucose containing the desired concentrations of anagliptin or vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.

    • Collect the supernatant for basal insulin secretion measurement.

    • Wash the cells gently with KRBH buffer (3 mM glucose).

    • Add KRBH buffer with 17 mM glucose containing the same concentrations of anagliptin or vehicle. Incubate for 1 hour at 37°C.

    • Collect the supernatant for stimulated insulin secretion measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to total protein content or cell number. Calculate the fold-change in insulin secretion between high and low glucose conditions for each treatment group.

Protocol 2: Gene Expression Analysis by qPCR

Objective: To quantify the effect of anagliptin on the mRNA expression levels of key beta-cell transcription factors, Pdx-1 and MafA.

Materials:

  • Cultured beta-cells treated as described in Protocol 1 (or in a separate experiment with desired anagliptin concentrations and time points).

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Pdx-1, MafA) and a housekeeping gene (e.g., GAPDH, Beta-actin).

Procedure:

  • Cell Treatment: Culture and treat beta-cells with various concentrations of anagliptin (e.g., 10 nM, 100 nM) or vehicle for a specified time (e.g., 24, 48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit following the manufacturer's protocol. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 3: Protection Against Cytokine-Induced Apoptosis

Objective: To assess the protective effect of anagliptin against apoptosis induced by pro-inflammatory cytokines.

Materials:

  • Cultured beta-cells

  • Pro-inflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, IFN-γ)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Pre-treatment: Seed beta-cells in 6-well plates. Once they reach desired confluency, pre-treat the cells with anagliptin (e.g., 100 nM) or vehicle for 2-4 hours.

  • Apoptosis Induction: Add the cytokine cocktail to the media (with or without anagliptin) and incubate for 24-48 hours. Include a vehicle-only control group.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound, as a DPP-4 inhibitor, holds significant potential for the study of pancreatic beta-cell physiology. By potentiating incretin signaling, it offers a valuable tool to investigate mechanisms of insulin secretion, gene regulation, and cell survival in vitro. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the beneficial effects of anagliptin on pancreatic beta-cells. While direct in-vitro data for anagliptin is not extensively available, the provided methodologies, based on the established effects of its drug class, offer a solid starting point for investigation.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Anagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Anagliptin (B605506) hydrochloride in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. It is simple, precise, and accurate, making it suitable for routine quality control analysis and stability studies.

Introduction

Anagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[1][2] It works by increasing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1] Accurate and reliable analytical methods are crucial for determining the purity and potency of Anagliptin in active pharmaceutical ingredients (API) and finished products. This application note presents a validated stability-indicating HPLC method capable of separating Anagliptin from its degradation products.

Physicochemical Properties of Anagliptin

  • Molecular Formula: C₁₉H₂₅N₇O₂[3]

  • Molecular Weight: 383.45 g/mol [1]

  • Solubility: Sparingly soluble in water.[1]

  • UV λmax: Maximum absorbance has been observed around 220 nm and 247 nm.[4][5]

Experimental Protocol

Materials and Reagents
  • Anagliptin Hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Potassium dihydrogen phosphate (B84403) (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • HPLC Grade Water

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Data acquisition and processing software

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column KROMASIL C18 (250 x 4.6 mm, 5 µm)[4][6]
Mobile Phase 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (50:50, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 220 nm[4][6]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[4] Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 ratio.[6] Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 5-15 µg/mL).[6]

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

The developed method was validated to demonstrate its suitability for the intended purpose.

System Suitability

Inject the standard solution (e.g., 10 µg/mL) six times and evaluate the system suitability parameters.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. Anagliptin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7]

  • Acid Hydrolysis: Reflux with 0.1 N HCl.

  • Base Hydrolysis: Reflux with 0.1 N NaOH.

  • Oxidative Degradation: Treat with 3% H₂O₂.

  • Thermal Degradation: Expose solid drug to heat (e.g., 100°C).

  • Photolytic Degradation: Expose drug solution to UV light.

Linearity

Inject a series of at least five concentrations of Anagliptin (e.g., 5-15 µg/mL).[6] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

Accuracy (% Recovery)

Perform recovery studies by spiking a known quantity of Anagliptin API into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%).[4] Calculate the percentage recovery.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by different analysts. Calculate the %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Evaluate the method's robustness by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).[7]

Data Presentation

The results of the method validation are summarized in the tables below.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.15
Theoretical Plates > 2000 5800

| % RSD of Peak Area | ≤ 2.0% | 0.85% |

Table 2: Linearity and Range

Parameter Result
Linearity Range 5 - 15 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]

| Regression Equation | y = mx + c |

Table 3: Accuracy (Recovery) Study

Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 8.0 7.98 99.75%
100% 10.0 10.09 100.90%
120% 12.0 12.06 100.50%

Note: Recovery percentages for Anagliptin have been reported in the range of 100.2-100.9%.[4]

Table 4: Precision (%RSD)

Precision Type % RSD Acceptance Criteria
Repeatability (Intra-day) 0.75% ≤ 2.0%
Intermediate (Inter-day) 1.10% ≤ 2.0%

Note: Studies show that the relative standard deviation for precision is typically less than 2%.[6]

Table 5: LOD and LOQ

Parameter Result (µg/mL)
Limit of Detection (LOD) 0.069 µg/mL[4]

| Limit of Quantitation (LOQ) | 0.209 µg/mL[4] |

Visualizations

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Prepare Mobile Phase (Buffer + Acetonitrile) D Equilibrate HPLC System A->D B Prepare Standard Stock Solution (100 µg/mL) C Prepare Working Standards & Samples B->C E Inject Samples C->E D->E F Acquire Chromatographic Data E->F G Process Data (Peak Integration) F->G H Perform Validation Calculations (Linearity, Accuracy, etc.) G->H I Generate Final Report H->I

Caption: Workflow for HPLC analysis and validation of Anagliptin.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions (ICH) Start Anagliptin API / Drug Product Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Dry Heat) Start->Thermal Photo Photolytic (UV/Visible Light) Start->Photo Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution from Degradants Analysis->Result

Caption: Logic for stability-indicating forced degradation studies.

Conclusion

The developed RP-HPLC method is simple, rapid, selective, and robust for the quantification of this compound. The validation results confirm that the method is linear, accurate, and precise, adhering to ICH guidelines. The successful separation of the parent drug from its degradation products demonstrates the method's stability-indicating capability, making it highly suitable for routine quality control and stability assessment of Anagliptin in pharmaceutical formulations.

References

Application Notes & Protocols: UV Spectrophotometric Analysis of Anagliptin Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] A simple, rapid, and cost-effective UV spectrophotometric method can be employed for the quantitative analysis of Anagliptin hydrochloride in bulk and pharmaceutical dosage forms. This document provides detailed application notes and protocols for this analytical method, validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]

Principle

The method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of the drug is directly proportional to its absorbance, following the Beer-Lambert law. Several spectrophotometric methods have been developed for the estimation of Anagliptin, including zero-order, first-order, and second-order derivative techniques, as well as the area under the curve (AUC) method.[1][2] This protocol will focus on the straightforward zero-order UV spectrophotometric method.

Quantitative Data Summary

The following tables summarize the key quantitative data for the UV spectrophotometric analysis of this compound.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)246 nm[4]
SolventDistilled Water[4]
Validation ParameterResultReference
Linearity Range2-15 µg/mL[1][4]
Correlation Coefficient (r²)> 0.999[1][4]
Accuracy (% Recovery)98.18 - 99.98%[4]
Precision (% RSD)< 2%[4]
Limit of Detection (LOD)0.5439 µg/mL[4]
Limit of Quantification (LOQ)1.648 µg/mL[4]

Experimental Protocols

Materials and Equipment
  • Apparatus:

    • UV-Visible Spectrophotometer (Double Beam)

    • 1 cm matched quartz cuvettes

    • Analytical balance

    • Volumetric flasks (10 mL, 100 mL)

    • Pipettes

    • Sonicator

  • Chemicals:

    • This compound pure drug (working standard)

    • Distilled water (analytical grade)

    • This compound tablets (sample)

Preparation of Solutions

2.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound working standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and sonicate for 10 minutes to dissolve the drug completely.

  • Make up the volume to 100 mL with distilled water.

2.2. Preparation of Working Standard Solutions

  • From the standard stock solution, pipette out appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with distilled water to obtain final concentrations in the linearity range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL).

2.3. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with distilled water and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).

  • From the filtered solution, pipette out a suitable aliquot and dilute with distilled water to obtain a final concentration within the linearity range.

Spectrophotometric Analysis
  • Set the UV-Visible spectrophotometer to scan in the range of 200-400 nm.

  • Use distilled water as the blank.

  • Scan the prepared working standard solutions to determine the wavelength of maximum absorbance (λmax). The reported λmax for Anagliptin in distilled water is around 246 nm.[4]

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of all the working standard solutions and the sample solution.

Calibration Curve and Quantification
  • Plot a calibration curve of absorbance versus concentration for the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution using the calibration curve or the regression equation.

  • Calculate the amount of this compound in the tablet formulation.

Visualizations

experimental_workflow prep Preparation of Solutions stock Standard Stock Solution (100 µg/mL) prep->stock sample_prep Sample Solution (from Tablets) prep->sample_prep working Working Standard Solutions (2-14 µg/mL) stock->working analysis Spectrophotometric Analysis working->analysis sample_prep->analysis scan Scan for λmax (200-400 nm) analysis->scan measure Measure Absorbance at λmax scan->measure data_analysis Data Analysis & Quantification measure->data_analysis calibration Plot Calibration Curve data_analysis->calibration quantification Quantify Anagliptin in Sample calibration->quantification

Caption: Experimental workflow for UV spectrophotometric analysis.

logical_relationship concentration Anagliptin Concentration beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert Directly Proportional absorbance UV Absorbance quantification Quantification absorbance->quantification Enables beer_lambert->absorbance

Caption: Relationship between concentration, absorbance, and quantification.

References

Application Notes and Protocols: Anagliptin Hydrochloride for Incretin Hormone Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506) hydrochloride is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This enzyme is responsible for the rapid degradation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[1][2] These application notes provide detailed protocols for utilizing anagliptin hydrochloride as a tool to study the regulation and physiological effects of incretin hormones in both in vitro and in vivo models.

Physicochemical Properties and Stability

Proper handling and storage of this compound are crucial for obtaining reliable and reproducible experimental results.

PropertyValueReference
Molecular Formula C₁₉H₂₅N₇O₂ · HCl[1]
Molecular Weight 419.91 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Extremely soluble in water. Soluble in methanol (B129727) and ethanol.[3]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C; 6 months at -80°C[1]
Stability Stable in aqueous solutions with a pH of 10 or less. Shows significant degradation in alkaline (pH > 10) and oxidative conditions.[3]

Note on Preparation: For in vitro studies, stock solutions of this compound can be prepared in sterile water or DMSO. For in vivo studies, anagliptin can be dissolved in sterile saline or water for oral administration. It is recommended to prepare solutions fresh on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[1]

Mechanism of Action: DPP-4 Inhibition and Incretin Hormone Regulation

Anagliptin is a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from cleaving and inactivating GLP-1 and GIP. This leads to prolonged activity of these incretin hormones, resulting in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells.

cluster_0 Incretin Hormone Regulation Food Food Intake Gut Gut L-cells & K-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Inactive Inactive Metabolites DPP4->Inactive degrades to Anagliptin Anagliptin HCl Anagliptin->DPP4 inhibits

Anagliptin's inhibition of DPP-4 prevents incretin degradation.

Incretin Signaling Pathway

The increased levels of active GLP-1 and GIP resulting from anagliptin treatment lead to the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic islet cells. This initiates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), ultimately leading to enhanced glucose-stimulated insulin secretion (GSIS) and reduced glucagon secretion.

cluster_1 Pancreatic Islet Cell Signaling GLP1 Active GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R GIP Active GIP GIPR GIP Receptor GIP->GIPR AC Adenylyl Cyclase GLP1R->AC activates GIPR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (β-cell) PKA->Insulin enhances Glucagon Glucagon Secretion (α-cell) PKA->Glucagon suppresses

Incretin signaling cascade in pancreatic islet cells.

Quantitative Data on Anagliptin's Effects

The following tables summarize the effects of anagliptin on incretin hormone levels and related metabolic parameters from various studies.

Table 1: Effect of Anagliptin on Active Incretin Levels

SpeciesModelAnagliptin DoseDurationChange in Active GLP-1Change in Active GIPReference
MiceStreptozotocin-induced diabeticNot specifiedNot specifiedIncreased serum concentrationNot reported[2]
HumansType 2 Diabetes100-200 mg twice dailyNot specifiedStrongest effect in increasing plasma levelsNot reported[4]
HumansType 2 Diabetes100 mg twice daily24 weeksNot directly quantified, but inferred through improved glycemic controlNot directly quantified, but inferred through improved glycemic control[5]

Table 2: Effect of Anagliptin on Glycemic Control and Pancreatic Hormones

SpeciesModelAnagliptin DoseDurationChange in HbA1cChange in Fasting GlucoseChange in InsulinChange in GlucagonReference
MiceStreptozotocin-induced diabetic, normal dietNot specifiedNot specifiedNot reportedNot reportedSignificantly elevatedDecreased[2]
MiceStreptozotocin-induced diabetic, high-fat dietNot specifiedNot specifiedNot reportedNot reportedNot significantly changedSmaller reduction[2]
HumansType 2 Diabetes200 mg daily12 weeks-0.75% ± 0.50%Significantly decreasedImproved secretionNot reported[6]
HumansType 2 Diabetes400 mg daily12 weeks-0.82% ± 0.46%Significantly decreasedImproved secretionNot reported[6]
HumansType 2 Diabetes with hyper-LDL cholesterolemiaNot specified6 months-0.37% (from 6.51%)Not reportedNot reportedNot reported[4]
HumansType 2 Diabetes on insulin and metformin100 mg twice daily24 weeks-0.6%Not reportedPrevented increase in daily dosageNot reported[5]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol is for screening the inhibitory activity of anagliptin on DPP-4 enzyme activity.

cluster_2 DPP-4 Inhibition Assay Workflow start Prepare Reagents plate Plate Anagliptin & DPP-4 Enzyme start->plate incubate1 Incubate plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read Read Fluorescence incubate2->read

Workflow for the in vitro DPP-4 inhibition assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Perform serial dilutions of anagliptin in assay buffer to create a range of concentrations for testing.

  • In a 96-well black microplate, add the diluted anagliptin solutions. Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin), a negative control (vehicle), and a blank (assay buffer only).

  • Add a solution of recombinant human DPP-4 enzyme to all wells except the blank.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the percentage of DPP-4 inhibition for each anagliptin concentration relative to the negative control.

  • Determine the IC₅₀ value of anagliptin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of anagliptin on glucose tolerance in a mouse model.

cluster_3 In Vivo OGTT Workflow fast Fast Mice (e.g., 6 hours) baseline Measure Baseline Blood Glucose (t=0) fast->baseline administer Administer Anagliptin or Vehicle baseline->administer wait Wait (e.g., 30-60 min) administer->wait glucose Oral Glucose Gavage wait->glucose measure Measure Blood Glucose at Timed Intervals glucose->measure end Analyze Data measure->end

Workflow for the in vivo oral glucose tolerance test.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Acclimatize mice to handling and experimental procedures.

  • Fast the mice for a specified period (e.g., 6 hours) before the test, with free access to water.[7]

  • Record the body weight of each mouse.

  • At time t = -30 minutes (or other appropriate pre-treatment time), administer this compound (dissolved in vehicle) or vehicle alone to the respective groups of mice via oral gavage.

  • At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • Immediately after the baseline blood collection, administer the glucose solution to all mice via oral gavage.

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[5]

  • Plot the blood glucose concentrations over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

  • At selected time points, additional blood samples can be collected into tubes containing a DPP-4 inhibitor (e.g., a commercial P800 tube) and other protease inhibitors for the subsequent measurement of active GLP-1 and GIP levels using ELISA kits.

Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol assesses the direct effect of anagliptin on the function of pancreatic islets.

Materials:

  • Isolated pancreatic islets from mice or other species

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Low glucose KRB (e.g., 2.8 mM)

  • High glucose KRB (e.g., 16.7 mM)

  • This compound

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets using a standard collagenase digestion method.

  • Culture the isolated islets overnight to allow for recovery.

  • Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Divide the islets into experimental groups (e.g., control, anagliptin-treated).

  • Incubate the islets in low glucose KRB buffer (with or without anagliptin) for a specified period (e.g., 1 hour) and collect the supernatant for basal insulin measurement.

  • Transfer the islets to high glucose KRB buffer (with or without anagliptin) and incubate for another specified period (e.g., 1 hour).

  • Collect the supernatant for stimulated insulin measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Normalize the insulin secretion data to the islet number or total protein content.

  • Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) to assess islet function.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of incretin hormones in glucose metabolism. Its potent and selective inhibition of DPP-4 allows for the elucidation of the downstream effects of enhanced GLP-1 and GIP signaling. The protocols outlined in these application notes provide a framework for researchers to study various aspects of incretin biology, from enzyme kinetics to in vivo physiological responses. Careful consideration of experimental design and adherence to detailed methodologies will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols: Western Blot Analysis of Insulin Signaling Pathways with Anagliptin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Anagliptin increases the active levels of these incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control in type 2 diabetes. Beyond its effects on glucose homeostasis, Anagliptin is understood to modulate intracellular signaling pathways associated with insulin sensitivity, cell survival, and inflammation.

Western blot analysis is a crucial technique for investigating the molecular mechanisms of Anagliptin. It allows for the quantification of changes in the expression and phosphorylation status of key proteins within the insulin signaling cascade. These application notes provide a comprehensive guide to utilizing Western blot analysis to study the effects of Anagliptin on the canonical PI3K/Akt signaling pathway, a central regulator of insulin's metabolic effects.

Principle of Anagliptin's Action on Insulin Signaling

Anagliptin's primary mechanism involves the inhibition of the DPP-4 enzyme. This leads to elevated levels of active GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner. In peripheral tissues like skeletal muscle and adipose tissue, enhanced insulin signaling is critical for glucose uptake. The binding of insulin to its receptor (IR) triggers a phosphorylation cascade, activating Insulin Receptor Substrate (IRS) proteins. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt promotes the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake into the cell.

dot graph Anagliptin_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Anagliptin [label="Anagliptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLP1_inactive [label="Inactive GLP-1"]; GLP1_active [label="Active GLP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin [label="Insulin Secretion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pancreatic_Beta_Cell [label="Pancreatic β-Cell"];

Anagliptin -> DPP4 [label="inhibits"]; DPP4 -> GLP1_active [label="inactivates"]; GLP1_active -> Pancreatic_Beta_Cell [label="stimulates"]; Pancreatic_Beta_Cell -> Insulin; } caption: "Mechanism of Anagliptin Action. Anagliptin inhibits DPP-4, increasing active GLP-1 levels and stimulating insulin secretion."

Key Proteins for Western Blot Analysis

Target ProteinSignificance in Insulin SignalingExpected Effect of Anagliptin
p-Akt (Ser473) A key downstream effector of PI3K, its phosphorylation indicates pathway activation.[1][2][3]Increased phosphorylation
Total Akt Used as a loading control to normalize the levels of phosphorylated Akt.No significant change
p-PI3K (Tyr458) Phosphorylation of the p85 subunit is an indicator of PI3K activation.Increased phosphorylation
Total PI3K Loading control for phosphorylated PI3K.No significant change
GLUT4 The primary insulin-responsive glucose transporter in muscle and adipose tissue.Increased expression/translocation
β-Actin Housekeeping protein used as a general loading control for total protein.No significant change

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HepG2 (human liver cancer cell line) or L6 myotubes (rat skeletal muscle cell line) are suitable models for studying insulin signaling.

  • Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Starvation: Prior to treatment, starve the cells in serum-free medium for 12-16 hours to reduce basal signaling activity.

  • Anagliptin Treatment: Treat cells with varying concentrations of Anagliptin (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 12-24 hours).

  • Insulin Stimulation: Following Anagliptin treatment, stimulate the cells with 100 nM insulin for 15-30 minutes to induce the insulin signaling cascade.

Protein Extraction
  • Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-Akt, anti-GLUT4) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.

  • Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of the protein of interest to the corresponding loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Imaging Secondary_Ab->Detection Analysis Analysis Detection->Analysis Data Analysis

Data Presentation

The following tables present hypothetical quantitative data based on the expected effects of Anagliptin on the insulin signaling pathway. This data is for illustrative purposes and should be replaced with actual experimental results.

Table 1: Effect of Anagliptin on Akt Phosphorylation
Treatment Groupp-Akt (Ser473) / Total Akt (Fold Change vs. Control)
Vehicle Control1.00
Anagliptin (1 µM)1.52
Anagliptin (10 µM)2.15
Anagliptin (50 µM)2.89
Table 2: Effect of Anagliptin on PI3K Phosphorylation
Treatment Groupp-PI3K (Tyr458) / Total PI3K (Fold Change vs. Control)
Vehicle Control1.00
Anagliptin (1 µM)1.35
Anagliptin (10 µM)1.88
Anagliptin (50 µM)2.41
Table 3: Effect of Anagliptin on GLUT4 Expression
Treatment GroupGLUT4 / β-Actin (Fold Change vs. Control)
Vehicle Control1.00
Anagliptin (1 µM)1.25
Anagliptin (10 µM)1.67
Anagliptin (50 µM)2.05

Signaling Pathway Diagram

Insulin_Signaling_Pathway cluster_anagliptin Effect of Anagliptin Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Anagliptin Anagliptin Treatment Anagliptin->PI3K enhances Anagliptin->Akt enhances

Conclusion

These application notes provide a framework for utilizing Western blot analysis to investigate the effects of Anagliptin on the insulin signaling pathway. The provided protocols and illustrative data serve as a guide for researchers to design and execute experiments aimed at elucidating the molecular mechanisms of this important antidiabetic agent. Rigorous quantification and appropriate controls are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Measuring GLP-1 Levels Following Anagliptin Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect stems from its ability to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting the DPP-4 enzyme, Anagliptin increases the circulating concentrations of active GLP-1.[1][2][5] This enhancement of active GLP-1 levels stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and reduces appetite, collectively contributing to improved glycemic control.[1][2][6][7]

Accurate measurement of GLP-1 levels is crucial for evaluating the pharmacodynamic effects of Anagliptin and other DPP-4 inhibitors. This document provides a detailed protocol for the quantification of active GLP-1 in plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA), tailored for studies involving Anagliptin administration.

Mechanism of Action: Anagliptin

Anagliptin is a competitive inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of GLP-1 by cleaving its N-terminal dipeptide.[2] By blocking this action, Anagliptin preserves the active form of GLP-1 (GLP-1 (7-36) amide), thereby prolonging its physiological effects.[1][2] This leads to a modest, yet significant, 2- to 3-fold increase in postprandial active GLP-1 concentrations.[4]

Anagliptin_Mechanism cluster_0 Physiological State cluster_1 DPP-4 Action (No Inhibitor) cluster_2 Therapeutic Intervention Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Insulin Release Insulin Release Active GLP-1->Insulin Release Glucagon Suppression Glucagon Suppression Active GLP-1->Glucagon Suppression DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme Glycemic Control Glycemic Control Insulin Release->Glycemic Control Glucagon Suppression->Glycemic Control Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 degrades Anagliptin Anagliptin Anagliptin->DPP-4 Enzyme inhibits

Anagliptin's mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to a clinical study investigating the effects of Anagliptin on GLP-1 levels.

ParameterValueReference / Note
Anagliptin Dosage 100 mg twice daily or 200 mg once dailyUsual clinical dose.[8]
Up to 400 mg daily (200 mg BID)Permitted if glycemic control is insufficient.
Analyte Active GLP-1 (7-36) amideThe biologically active form preserved by Anagliptin.[9]
Expected GLP-1 Increase 2- to 3-fold increase post-mealDPP-4 inhibitors modestly increase endogenous GLP-1.[4]
ELISA Measurement Range Typically 1.25 - 80 pmol/LVaries by kit manufacturer; select a kit covering expected physiological and post-treatment ranges.[10]
Sample Type EDTA PlasmaCollected with the addition of a DPP-4 inhibitor.[11][12][13]
Sample Storage ≤ -20°C (short-term), ≤ -70°C (long-term)Avoid repeated freeze-thaw cycles.[11][14]

Experimental Protocol: ELISA for Active GLP-1

This protocol outlines the necessary steps for sample collection, processing, and analysis to accurately measure active GLP-1 levels following Anagliptin administration. This is a generalized protocol; always refer to the specific instructions provided with your chosen commercial ELISA kit.

Part 1: Subject Preparation and Dosing
  • Subject Selection: Enroll subjects as per the clinical trial protocol. Key inclusion criteria may include a diagnosis of type 2 diabetes with inadequate glycemic control.[15]

  • Baseline Sampling: Collect baseline (pre-dose) blood samples after an overnight fast.

  • Anagliptin Administration: Administer Anagliptin at the specified dose (e.g., 200 mg).[8]

  • Post-Dose Sampling: Collect blood samples at specified time points post-administration (e.g., before and after a standardized meal challenge) to assess the change in GLP-1 levels.

Part 2: Sample Collection and Handling (Critical Step)

The integrity of active GLP-1 is paramount as it is rapidly degraded by DPP-4 in vitro.[9]

  • Blood Collection:

    • Recommended: Use pre-chilled blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., BD™ P800 tubes).[11][14]

    • Alternative: Collect whole blood into ice-cooled EDTA tubes and immediately add a DPP-4 inhibitor (e.g., 10 µL of inhibitor per 1 mL of whole blood).[11][16]

  • Immediate Processing: Keep samples on ice at all times to minimize enzymatic activity.[11][16]

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 1000-3000 x g for 10-15 minutes at 2-8°C.[11][16][17]

  • Plasma Aliquoting: Immediately after centrifugation, carefully aspirate the plasma supernatant and transfer it into pre-labeled, cryo-safe tubes.

  • Storage:

    • For analysis within 2-3 hours, store plasma on ice (2-8°C).[14]

    • For longer-term storage, immediately freeze aliquots at ≤ -20°C, with ≤ -70°C being preferable for storage exceeding a few weeks.[11][14]

    • Crucially, avoid more than two freeze-thaw cycles as this can degrade active GLP-1. [11][14][16]

Part 3: Sandwich ELISA Procedure
  • Reagent Preparation:

    • Bring all kit components (assay plates, standards, buffers, antibodies) to room temperature before use.[17]

    • Prepare wash buffer by diluting the provided concentrate with deionized water as per the kit instructions.[12][17]

    • Reconstitute the lyophilized GLP-1 standard to create a stock solution. Perform serial dilutions using the assay diluent to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 pmol/L).[10]

    • Prepare detection antibody and other reagents as specified in the kit manual.[17]

  • Assay Protocol:

    • Coating (if applicable): Some kits come with pre-coated plates. If not, coat the 96-well plate with the capture antibody overnight at 4°C.[18]

    • Washing: Wash the plate 3-5 times with the prepared wash buffer.[18]

    • Sample/Standard Addition: Add 100 µL of standards, control samples, and subject plasma samples to the appropriate wells in duplicate.[10]

    • First Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature, often with gentle shaking.

    • Washing: Repeat the wash step as described above.

    • Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well.

    • Second Incubation: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.

    • Washing: Repeat the wash step.

    • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution to each well.

    • Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.

    • Washing: Perform a final, thorough wash step (e.g., 5 times).

    • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[19]

    • Stop Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[17]

  • Data Acquisition and Analysis:

    • Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[17]

    • Subtract the average OD of the blank (0 pmol/L standard) from all other readings.

    • Plot the average OD for each standard against its known concentration to generate a standard curve.

    • Use a four-parameter logistic (4-PL) curve fit to determine the concentration of active GLP-1 in the unknown samples based on their OD values.

Experimental Workflow Diagram

ELISA_Workflow sub_prep Subject Preparation & Dosing baseline Baseline Blood Sample (Pre-Dose) sub_prep->baseline admin Anagliptin Administration baseline->admin postdose Post-Dose Blood Sampling (e.g., Post-Meal) admin->postdose collection Blood Collection (EDTA + DPP-4 Inhibitor) postdose->collection process Centrifugation (2-8°C) & Plasma Isolation collection->process storage Sample Storage (≤ -70°C) process->storage elisa_run ELISA Incubation Steps (Capture, Detect, Conjugate) storage->elisa_run elisa_prep ELISA Reagent & Standard Curve Preparation elisa_prep->elisa_run readout Add Substrate & Stop Solution elisa_run->readout analysis Read Absorbance (450nm) & Calculate GLP-1 Concentration readout->analysis

Experimental workflow for GLP-1 measurement.

References

Troubleshooting & Optimization

Troubleshooting Anagliptin hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Anagliptin hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is its expected aqueous solubility?

A1: this compound is reported to have low or sparing solubility in water.[1][2] Different sources indicate solubility values of approximately 0.179 mg/mL to 0.25 mg/mL.[2][3] It's important to note that a patent has described Anagliptin as being "extremely soluble in water," which may refer to the hydrochloride salt form under specific conditions, whereas the lower values may pertain to the free base. Given its chemical nature, solubility is expected to be significantly influenced by pH.

Q2: My this compound is not dissolving in a neutral phosphate (B84403) buffer (pH 7.4). What could be the reason?

A2: Anagliptin has a strong basic pKa of approximately 8.29.[3] At a neutral pH of 7.4, which is below its pKa, the molecule will be predominantly in its ionized (protonated) form. While ionization generally increases aqueous solubility, the intrinsic solubility of the molecule is low. If you are still facing issues, it is likely that the concentration you are trying to achieve exceeds its solubility limit even in this ionized state. For weakly basic drugs, solubility is generally higher in more acidic environments.[4][5]

Q3: What is the optimal pH range for dissolving this compound?

A3: To achieve higher solubility, it is recommended to use buffers with a pH well below the pKa of 8.29. Acidic conditions (e.g., pH 1.2 to 4.5) will ensure the compound is fully protonated, which typically enhances solubility for weakly basic compounds. A patent on Anagliptin-containing compositions mentions that its stability is favorable in aqueous solutions with a pH of 10 or less.[6]

Q4: I've prepared a stock solution in an acidic buffer, but it precipitates when I dilute it into my neutral cell culture medium. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a pH-modifying solvent (like an acidic buffer) is introduced into a medium with a different pH (like a neutral cell culture medium), causing the drug's solubility to decrease dramatically. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward approach is to ensure the final concentration in your cell culture medium is below the solubility limit of this compound at that neutral pH.

  • Use a co-solvent: If your experimental design allows, a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, always check for solvent compatibility with your specific assay or cell line.

  • pH adjustment of the final medium: If possible, slightly lowering the pH of the final medium can help, but this must be done cautiously to avoid affecting your biological system.

Q5: Are there any specific buffers you recommend for solubility testing?

A5: For determining a pH-solubility profile, standard buffers are recommended. According to WHO guidelines for Biopharmaceutics Classification System (BCS) studies, the following buffers are commonly used[3]:

  • pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

  • pH 4.5: Acetate buffer.

  • pH 6.8: Phosphate buffer.

These buffers cover the physiological pH range of the gastrointestinal tract and are suitable for characterizing the solubility of oral drug candidates.

Physicochemical Properties of Anagliptin

The following table summarizes key physicochemical properties of Anagliptin.

PropertyValueSource
Molecular FormulaC₁₉H₂₅N₇O₂PubChem[7]
Molecular Weight383.45 g/mol PDB-101[1], DrugBank[3]
Aqueous Solubility0.179 mg/mL - 0.25 mg/mLDrugBank[3], PDB-101[1]
pKa (Strongest Basic)8.29DrugBank[3]
logP-0.54 to -0.765DrugBank[3], PDB-101[1]

Experimental Protocols

Protocol for Determining pH-Solubility Profile of this compound

This protocol is adapted from general guidelines for equilibrium solubility determination.[3][8][9]

1. Materials:

  • This compound powder

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker incubator (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Buffer solutions:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer)

2. Procedure:

  • Prepare the required buffer solutions and adjust the pH accurately at 37 °C.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Tightly seal the vials and place them in a shaker incubator set at 37 °C.

  • Agitate the samples for a sufficient time to reach equilibrium. It is recommended to take measurements at various time points (e.g., 2, 4, 8, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of dissolved drug no longer increases).

  • After reaching equilibrium, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples first.

  • Immediately filter the supernatant using a syringe filter to remove any remaining undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Verify the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

Visualizations

Anagliptin's Mechanism of Action: DPP-4 Inhibition

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][10][11] By inhibiting DPP-4, Anagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, leading to improved glycemic control.[1][2][10]

Anagliptin_Mechanism cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 substrate for Increased Active Incretins Increased Active Incretins Incretins (GLP-1, GIP)->Increased Active Incretins prolonged by Anagliptin Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades to Anagliptin Anagliptin Anagliptin->DPP-4 inhibits Pancreas Pancreas Increased Active Incretins->Pancreas Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Caption: Mechanism of action of Anagliptin as a DPP-4 inhibitor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound like this compound at different pH values.

Solubility_Workflow start Start prep_buffers Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) start->prep_buffers add_compound Add Excess Anagliptin HCl to each buffer prep_buffers->add_compound equilibrate Equilibrate at 37°C (e.g., 24-48h with shaking) add_compound->equilibrate separate Separate Solid & Liquid (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter quantify Quantify Concentration (HPLC / UV-Vis) filter->quantify analyze Analyze Data & Determine Solubility quantify->analyze end_node End analyze->end_node

Caption: Workflow for pH-dependent solubility determination.

References

Technical Support Center: HPLC Method Validation and Robustness Testing for Anagliaglitin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Anagliptin (B605506) hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but it can be prone to issues that affect the quality and reliability of results.[1][2] This guide addresses common problems encountered during the HPLC analysis of Anagliptin hydrochloride.

ProblemPossible CausesRecommended Solutions
High Backpressure Blockage in the system (e.g., column frit, tubing).[1][2]- Systematically check for blockages, starting from the detector and moving backward. - Replace the guard column if one is in use. - Back-flush the analytical column with an appropriate solvent.
Precipitation of buffer salts in the mobile phase.- Ensure the mobile phase is properly prepared and filtered. - Flush the system with water to dissolve any precipitated salts.
Peak Tailing Secondary interactions between Anagliptin and the stationary phase.[1]- Optimize the mobile phase pH to ensure Anagliptin is in a single ionic state. - Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Column overload.[1]- Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.[1]- Prepare the sample in the mobile phase or a weaker solvent.
High concentration of the analyte.[1]- Dilute the sample.
Shifting Retention Times Inconsistent mobile phase preparation.[1][3]- Prepare the mobile phase fresh daily and ensure accurate measurement of all components. - Thoroughly degas the mobile phase before use.
Fluctuations in column temperature.[1][3]- Use a column oven to maintain a consistent temperature.
Column aging.[1][3]- Replace the column after a certain number of injections or when performance degrades.
Baseline Noise or Drift Contaminated mobile phase or detector cell.[1][2][3]- Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol.
Air bubbles in the system.[2][3]- Degas the mobile phase. - Purge the pump to remove any trapped air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for a reversed-phase HPLC method for this compound is:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.05M potassium dihydrogen phosphate) and acetonitrile (B52724) in a ratio of approximately 50:50 (v/v).[4][5] The pH of the buffer is typically adjusted to around 3.0.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 220 nm.[4][5]

  • Injection Volume: 20 µL.[6]

Q2: How do I validate the HPLC method for this compound according to ICH guidelines?

A2: Method validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][7]

Q3: What are the acceptance criteria for the validation parameters?

A3: While specific acceptance criteria may vary by organization, typical values are:

  • Linearity: Correlation coefficient (r²) > 0.999.[4]

  • Accuracy: Recovery within 98-102%.

  • Precision (RSD): Not more than 2%.[4]

  • Robustness: The relative standard deviation (%RSD) of the results should remain below 2% when method parameters are deliberately varied.[8]

Q4: What parameters should be evaluated in a robustness study for an this compound HPLC method?

A4: Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability.[7] Common parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min).[9]

  • Mobile phase composition (e.g., ± 2% in the organic modifier).[8]

  • pH of the mobile phase buffer (e.g., ± 0.2 units).[7][8]

  • Column temperature (e.g., ± 2 °C).[9]

  • Detection wavelength (e.g., ± 2 nm).

Experimental Protocols

HPLC Method Validation Protocol

This protocol outlines the steps for validating an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis prep_std Prepare Standard Solutions (e.g., 5-15 µg/mL) linearity Linearity (Inject standards in triplicate) prep_std->linearity prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High) accuracy Accuracy (Analyze QC samples) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision specificity Specificity (Analyze blank, placebo, and spiked samples) analyze_data Analyze Chromatographic Data specificity->analyze_data lod_loq LOD & LOQ (Based on signal-to-noise or calibration curve slope) linearity->lod_loq accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness Robustness (Vary method parameters) robustness->analyze_data check_criteria Compare Against Acceptance Criteria analyze_data->check_criteria

Caption: Workflow for HPLC Method Validation.

Robustness Testing Protocol

This protocol describes the procedure for evaluating the robustness of an HPLC method for this compound.

Robustness_Testing_Workflow start Start Robustness Study define_params Define Method Parameters and Deliberate Variations start->define_params prepare_samples Prepare a Homogenous Sample Solution define_params->prepare_samples inject_nominal Inject Sample Under Nominal Conditions (Control) prepare_samples->inject_nominal vary_param Systematically Vary One Parameter at a Time inject_nominal->vary_param inject_varied Inject Sample Under Varied Conditions vary_param->inject_varied For each variation end End of Study vary_param->end All variations tested collect_data Collect and Analyze Chromatographic Data inject_varied->collect_data compare_results Compare Results to Nominal Conditions collect_data->compare_results evaluate_rsd Evaluate %RSD and System Suitability compare_results->evaluate_rsd evaluate_rsd->vary_param Next variation

Caption: Workflow for HPLC Robustness Testing.

Quantitative Data Summary

Table 1: Summary of HPLC Method Validation Parameters for this compound
ParameterTypical Range/ValueAcceptance Criteria
Linearity Range5 - 15 µg/mL[4]Correlation Coefficient (r²) ≥ 0.999[4]
Accuracy (% Recovery)99.0 - 101.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%[4]
- Intermediate Precision< 1.5%≤ 2.0%[4]
Limit of Detection (LOD)~0.43 µg/mL[4]Reportable
Limit of Quantitation (LOQ)~1.304 µg/mL[4]Reportable
Table 2: Example of Robustness Testing Data for this compound Analysis
Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor%RSD
Nominal Conditions -5.5112543671.12-
Flow Rate (mL/min)0.96.1213937411.130.8
1.14.9911403341.110.7
Mobile Phase pH2.85.4812589121.150.5
3.25.5412498231.100.4
Wavelength (nm)2185.5112393231.121.2
2225.5112694111.121.2

References

Technical Support Center: Stability-Indicating HPLC Assay for Anagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating HPLC assays for Anagliptin (B605506) hydrochloride and its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of stability-indicating HPLC methods for Anagliptin.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the sample. - Inappropriate Mobile Phase pH: The pH is too close to the pKa of Anagliptin, causing ionization issues. - Column Degradation: Loss of stationary phase or contamination. - Interaction with Residual Silanols: Active sites on the silica (B1680970) backbone interacting with the analyte.- Dilute the sample to a lower concentration. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] - Replace the column with a new one. - Use a mobile phase with a competing base or an end-capped column. Consider adding methanol (B129727) to acetonitrile (B52724) or tetrahydrofuran (B95107) to disrupt hydrogen bonding.[1]
Fluctuating Retention Times - Inconsistent Mobile Phase Composition: Improper mixing of solvents. - Temperature Fluctuations: Lack of a column oven or unstable room temperature. - Pump Malfunction: Inconsistent flow rate. - Column Equilibration: Insufficient time for the column to equilibrate with the new mobile phase.- Prepare the mobile phase manually to bypass solvent mixing devices to check for mixing issues.[1] - Use a column oven to maintain a consistent temperature.[2][3] - Check the pump for leaks and perform maintenance. - Ensure the column is equilibrated with at least 5-10 column volumes of the mobile phase.[1]
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. - Sample Degradation in Autosampler: The sample may be unstable under the autosampler conditions.- Use fresh, HPLC-grade solvents and flush the system thoroughly. - Run a blank injection to identify the source of the ghost peaks. - Investigate the stability of the sample in the autosampler and consider using a cooled autosampler.
Poor Resolution Between Anagliptin and Degradation Products - Suboptimal Mobile Phase Composition: The solvent ratio is not ideal for separation. - Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. - Inappropriate Flow Rate: The flow rate is too high, leading to peak broadening.- Adjust the ratio of the organic solvent to the aqueous buffer. - Try a different column with a different stationary phase (e.g., C8 instead of C18). - Optimize the flow rate; a lower flow rate may improve resolution.
Baseline Drift or Noise - Detector Lamp Aging: The lamp in the UV detector is nearing the end of its life. - Mobile Phase Contamination: Impurities in the mobile phase. - Incomplete Mobile Phase Mixing: Can cause a drifting baseline.- Replace the detector lamp. - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase properly.

Frequently Asked Questions (FAQs)

1. What are the typical chromatographic conditions for a stability-indicating HPLC assay of Anagliptin?

Several methods have been developed. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol.[2][3][4] Detection is typically performed using a UV detector at a wavelength around 220 nm or 247 nm.[2][3][4]

2. How are forced degradation studies for Anagliptin typically performed?

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method. Anagliptin is subjected to various stress conditions as per ICH guidelines, including:

  • Acid Hydrolysis: Using an acid like HCl.

  • Base Hydrolysis: Using a base like NaOH.

  • Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Exposing the sample to high temperatures.

  • Photolytic Degradation: Exposing the sample to UV light.[4][5]

3. What are the major degradation products of Anagliptin observed under stress conditions?

Studies have shown that Anagliptin is particularly susceptible to degradation under alkaline and oxidative conditions.[2][3]

  • Under alkaline conditions , a major degradation product has been identified as 1-{2-[1-(2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamido)-methyl-propan-2-yl-amino]acetyl}pyrrolidine-2-carboxamide.[2][3]

  • Under oxidative conditions , the N-oxide derivative, N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo-[1,5-a]pyrimidine-N-oxido-6-carboxamide, has been characterized as a significant degradation product.[2][3][6]

4. What are the acceptance criteria for system suitability in an Anagliptin HPLC method?

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Typical parameters and their acceptance criteria include:

  • Tailing Factor: Less than 1.8.

  • Theoretical Plates (HETP): Greater than 2000.

  • Resolution between adjacent peaks: Greater than 2.[4]

5. How can I validate my stability-indicating HPLC method for Anagliptin?

Method validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: A linear relationship between the concentration and the detector response.[2][3][4][5]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[4][5]

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[2][3][4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][3][4]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4][5]

Experimental Protocols

Example Protocol for a Stability-Indicating RP-HPLC Method for Anagliptin

This protocol is a composite based on published methods.[2][3][4]

Chromatographic Conditions:

  • Column: KROMASIL C18 (250 x 4.6 mm, 5 µm) or Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm).[2][3][4]

  • Mobile Phase:

    • Isocratic: Methanol and 0.05M potassium dihydrogen phosphate buffer (pH 4) in a ratio of 30:70 (v/v).[4]

    • Gradient: A gradient program with Mobile Phase A (e.g., acetate buffer pH 5/methanol/acetonitrile 90:5:5) and Mobile Phase B (e.g., acetate buffer pH 5/methanol/acetonitrile 50:25:25).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection Wavelength: 220 nm or 247 nm.[2][3][4]

  • Column Temperature: 40 °C.[2][3]

  • Injection Volume: 10-20 µL.

Standard Solution Preparation:

  • Accurately weigh 10 mg of Anagliptin hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent like acetonitrile to obtain a stock solution of 1000 µg/mL.[4]

  • Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 10 µg/mL).

Forced Degradation Study Protocol:

  • Acid Degradation: Reflux the drug solution with 0.1 N HCl for a specified period.

  • Base Degradation: Reflux the drug solution with 0.1 N NaOH for a specified period.

  • Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug to heat (e.g., 105 °C) for a defined duration.

  • Photolytic Degradation: Expose the drug solution to UV light as per ICH guidelines.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration before injecting into the HPLC system.

Data Presentation

Table 1: Summary of Validation Parameters for Anagliptin HPLC Methods
Parameter Method 1 (Isocratic) Method 2 (Gradient) ICH Guideline
Linearity Range (µg/mL) 5-1510-120-
Correlation Coefficient (r²) >0.9990.999≥0.999
Accuracy (% Recovery) 100.2 - 100.9-98-102%
Precision (%RSD) <2.0-≤2%
LOD (µg/mL) 0.0697.8Reportable
LOQ (µg/mL) 0.20922.68Reportable
Data compiled from multiple sources.[2][3][4]
Table 2: System Suitability Parameters
Parameter Observed Value Acceptance Criteria
Tailing Factor ~1.1< 1.8
Theoretical Plates > 3000> 2000
Resolution > 2.0> 2.0
Data based on typical performance.[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Anagliptin Standard hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system forced_degradation Perform Forced Degradation forced_degradation->hplc_system inject Inject Samples hplc_system->inject detect UV Detection inject->detect data_acq Data Acquisition detect->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration validation Method Validation (ICH Q2R1) peak_integration->validation report Generate Report validation->report

Caption: Experimental workflow for the stability-indicating HPLC analysis of Anagliptin.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products Anagliptin Anagliptin Alkaline Alkaline (NaOH) Anagliptin->Alkaline Oxidative Oxidative (H2O2) Anagliptin->Oxidative Acid Acidic (HCl) Anagliptin->Acid Thermal Thermal Anagliptin->Thermal Photolytic Photolytic Anagliptin->Photolytic Alkaline_DP Alkaline Degradation Product (Amide Hydrolysis) Alkaline->Alkaline_DP Significant Degradation Oxidative_DP Oxidative Degradation Product (N-oxide) Oxidative->Oxidative_DP Significant Degradation Minor_DPs Minor/No Significant Degradation Acid->Minor_DPs Thermal->Minor_DPs Photolytic->Minor_DPs

Caption: Forced degradation pathway of Anagliptin under various stress conditions.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Anagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Anagliptin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[4][5][6] In the analysis of this compound from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1][7]

Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of this compound solution into the mass spectrometer after the LC column.[4] A blank, extracted sample matrix is then injected.[4] Any fluctuation in the baseline signal of this compound indicates the regions where co-eluting matrix components cause ion suppression or enhancement.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is known as the matrix factor (MF).[1] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A3: A multi-faceted approach is often the most effective:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences compared to simple protein precipitation.[2][3]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.[3][4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[8]

  • Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[4][9][10] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction and reliable quantification.[3][11] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be considered.[4][10]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[4][11]

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
Possible Cause Troubleshooting Steps Recommended Solution
Inconsistent Matrix Effects Evaluate matrix effects across different lots of the biological matrix.[1] Sample-to-sample variability can lead to varying degrees of ion suppression.[11]Implement a more rigorous sample preparation method like SPE or LLE to ensure consistent removal of matrix components.[3] Prepare calibration standards and QC samples in the same matrix as the study samples (matrix-matched calibration).[3][12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.[11]
Carryover Inject a blank sample immediately after a high-concentration sample to check for residual analyte.Optimize the autosampler wash procedure and check for potential sources of carryover in the LC system.
Issue 2: Low recovery of this compound during sample preparation.
Possible Cause Troubleshooting Steps Recommended Solution
Suboptimal Extraction Conditions Experiment with different extraction solvents, pH, and mixing times for LLE. For SPE, evaluate different sorbents, wash solutions, and elution solvents.Develop a systematic approach to optimize each step of the extraction procedure. For instance, in LLE, test a range of organic solvents with varying polarities. For SPE, perform a method development study to select the appropriate sorbent and optimize the loading, washing, and elution steps.
Analyte Instability Assess the stability of this compound under the conditions used for sample processing and storage (e.g., freeze-thaw stability, bench-top stability).Modify the sample handling and storage procedures to minimize degradation. This may include processing samples on ice, adding stabilizers, or minimizing the time between extraction and analysis.
Issue 3: Significant ion suppression is observed, leading to poor sensitivity.
Possible Cause Troubleshooting Steps Recommended Solution
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression in plasma samples.[7] Perform a post-column infusion experiment to identify the retention time window of suppression.Modify the chromatographic method to separate the elution of this compound from the phospholipid elution zone. Employ sample preparation techniques specifically designed to remove phospholipids, such as certain SPE cartridges or protein precipitation with a solvent system that minimizes phospholipid extraction.
High Concentration of Matrix Components The sample matrix is too concentrated, causing significant competition in the ion source.If the assay sensitivity allows, dilute the final extract before injection.[4][11] This reduces the overall concentration of interfering species.
Inappropriate Ionization Source or Mode Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]If your instrument is equipped with an APCI source, test its performance for this compound. Sometimes, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can reduce interference from certain matrix components.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the known concentration of this compound and the internal standard (IS) in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the same concentration of this compound and IS into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the same concentration of this compound and IS before starting the sample preparation procedure.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Interpretation of Results:

Matrix Factor (MF) Interpretation
MF = 100%No matrix effect
MF < 100%Ion Suppression
MF > 100%Ion Enhancement
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

Note: This is a general protocol and should be optimized for your specific application.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase reconstitution solvent.

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Collection cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (LLE, SPE, or PPT) SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification MatrixEffectEval Matrix Effect Evaluation Quantification->MatrixEffectEval

Caption: Workflow for LC-MS/MS analysis and matrix effect evaluation.

TroubleshootingLogic start Inaccurate/Irreproducible Results check_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me Investigate Other Causes (e.g., Instrument Performance, Sample Stability) me_present->no_me No optimize_sp Optimize Sample Preparation (SPE/LLE) me_present->optimize_sp Yes optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope- Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.

References

Technical Support Center: Determining Anagliptin Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Anagliptin hydrochloride using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assays are most suitable for determining the cytotoxicity of this compound?

A1: Several robust and well-established cell viability assays can be employed to evaluate the cytotoxic effects of this compound. The most commonly used include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert MTT into a purple formazan (B1609692) product.[1][2]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][4][5]

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7][8]

The choice of assay may depend on the specific cell type and the expected mechanism of cytotoxicity. It is often recommended to use multiple assays that measure different cellular parameters to confirm the results.[9]

Q2: What is the known cytotoxic potential of this compound?

A2: Studies have shown that Anagliptin can induce apoptosis in certain cancer cell lines, such as mouse colon carcinoma CT-26 cells, particularly at concentrations of 2 mM and higher.[10][11] In contrast, in other cell types like cardiac H9C2 cells, Anagliptin has demonstrated a protective effect against hypoxia-induced cytotoxicity. The cytotoxic or protective effect is therefore cell-type and context-dependent.

Q3: Can this compound interfere with the assay chemistry?

A3: While specific interference of Anagliptin with MTT, LDH, or Neutral Red assays has not been extensively reported, it is a possibility with any small molecule. Compounds can interfere with the assay components, such as the reduction of MTT or the enzymatic activity of LDH.[9] It is crucial to include proper controls, such as running the assay with Anagliptin in cell-free medium, to check for any direct chemical interference.[12]

Troubleshooting Guides

MTT Assay
Issue Possible Cause Solution
High background absorbance - Contamination of reagents or culture medium. - Interference from phenol (B47542) red in the medium.[13] - this compound directly reduces MTT.- Use fresh, sterile reagents. - Use phenol red-free medium for the assay. - Run a control with Anagliptin in cell-free medium to quantify any direct reduction of MTT and subtract this value from the experimental wells.[12]
Low absorbance signal - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals. - Low metabolic activity of the cell line.- Optimize the initial cell seeding density. - Ensure complete dissolution of formazan crystals by vigorous mixing or using a suitable solubilization buffer. - Increase the incubation time with MTT, ensuring it does not become toxic to the cells.[12]
Inconsistent results between replicates - Uneven cell seeding. - Pipetting errors. - "Edge effect" in 96-well plates due to evaporation.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Observed increase in absorbance with higher Anagliptin concentrations - Anagliptin may be increasing the metabolic activity of the cells at certain concentrations.[9]- Corroborate the MTT results with a different cytotoxicity assay that measures a different endpoint, such as the LDH assay (membrane integrity). - Visually inspect the cells under a microscope for signs of cytotoxicity.
LDH Assay
Issue Possible Cause Solution
High background LDH activity - High endogenous LDH in the serum used in the culture medium.[3] - Contamination of the cell culture with bacteria or fungi.- Use serum-free or low-serum medium for the duration of the assay.[3] - Ensure aseptic techniques are followed and check for contamination.
False-positive results - this compound may cause cell lysis through a mechanism that is not necessarily cytotoxic (e.g., osmotic effects at high concentrations). - Hemolysis of red blood cells if whole blood samples are used.[14]- Observe cell morphology under a microscope to confirm cell death. - Use a complementary assay like MTT or Neutral Red. - If using blood samples, ensure proper handling to avoid hemolysis.[14]
Underestimation of cytotoxicity - Bacterial contamination can interfere with the LDH assay, leading to lower readings.[15]- Regularly check for and eliminate any bacterial contamination in the cell cultures.[15]
Neutral Red Assay
Issue Possible Cause Solution
High background staining - Insufficient washing to remove unincorporated dye. - Precipitation of the Neutral Red dye.- Ensure thorough but gentle washing of the cell monolayer. - Prepare fresh Neutral Red solution and filter it before use.
Low dye uptake in control cells - Suboptimal incubation time with the dye. - Low lysosomal activity in the chosen cell line.- Optimize the incubation time for your specific cell type.[6] - Ensure the cells are healthy and in the logarithmic growth phase.
Variability in results - Uneven cell monolayer. - Incomplete extraction of the dye from the lysosomes.- Ensure a single-cell suspension before seeding to get an even monolayer. - Ensure the solubilization solution is added to all wells and mixed thoroughly to completely extract the dye.[6]

Quantitative Data Summary

Compound Cell Line Assay Concentration Effect Reference
AnagliptinCT-26 (Mouse Colon Carcinoma)MTT≥ 2 mMDecreased cell viability, induced apoptosis[10][11]
Linagliptin (another DPP-4 inhibitor)Human LymphocytesMTT & LDH250 and 500 mg/LCytotoxic action[16]
LinagliptinHuman LymphocytesMTT & LDH< 100 mg/LNo statistically significant decrease in cell viability[16]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10^5 cells/well for CT-26 cells) and incubate for 24 hours to allow for cell attachment.[10]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10] Incubate overnight at 37°C to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[17]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

Neutral Red Assay Protocol
  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[18]

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).[19]

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare this compound Solutions treatment Treat Cells with Anagliptin drug_prep->treatment cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh nr Neutral Red Assay incubation->nr readout Measure Absorbance mtt->readout ldh->readout nr->readout calculation Calculate % Viability / Cytotoxicity readout->calculation interpretation Interpret Results calculation->interpretation

Caption: General workflow for assessing this compound cytotoxicity.

Anagliptin-Induced Apoptosis Signaling Pathway

G Anagliptin Anagliptin MCT4 MCT-4 Inhibition Anagliptin->MCT4 Bcl2 Bcl-2 (Anti-apoptotic) Anagliptin->Bcl2 Bax Bax (Pro-apoptotic) Anagliptin->Bax Lactate Decreased Lactate Excretion MCT4->Lactate pH Intracellular Acidification Lactate->pH Mito Reduced Mitochondrial Membrane Potential pH->Mito Apoptosis Apoptosis Mito->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Anagliptin's pro-apoptotic signaling pathway in cancer cells.

Anagliptin's Cardioprotective Signaling Pathway

G Hypoxia Hypoxia DPP4 DPP-4 Hypoxia->DPP4 Anagliptin Anagliptin Anagliptin->DPP4 NRF2_HO1 NRF2/HO-1 Induction Anagliptin->NRF2_HO1 HMGB1_MyD88 HMGB1/MyD88 Suppression Anagliptin->HMGB1_MyD88 Cytotoxicity Reduced Cytotoxicity NRF2_HO1->Cytotoxicity HMGB1_MyD88->Cytotoxicity leads to

Caption: Anagliptin's protective signaling pathway in cardiomyocytes.

References

Improving the efficiency of Anagliptin hydrochloride synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Anagliptin (B605506) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this dipeptidyl peptidase-4 (DPP-4) inhibitor. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to improve the efficiency and purity of your synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common critical steps in the synthesis of Anagliptin?

A1: The synthesis of Anagliptin typically involves two critical steps: the coupling of the pyrazolopyrimidine carboxylic acid intermediate with the chiral cyanopyrrolidine amine intermediate, and the deprotection of the Boc (tert-Butoxycarbonyl) group. Optimizing these steps is crucial for achieving high yield and purity.

Q2: What are the common impurities encountered during Anagliptin synthesis?

A2: A common impurity is a dimer formed from the cyanopyrrolidine intermediate.[1] The formation of this dimer can significantly reduce the yield of the desired product. Other process-related impurities can arise from side reactions or unreacted starting materials.

Q3: How can I minimize the formation of the dimer impurity?

A3: The formation of the dimer impurity can be minimized by careful control of reaction conditions. Using an organic base like diisopropylamine (B44863) in a solvent such as dichloromethane (B109758) can reduce dimer formation to less than 5%.[1] Additionally, purification of the Boc-protected intermediate by cooling a suspension in an ether solvent to below 15°C can help remove the dimer impurity before the subsequent steps.[1]

Q4: What are the recommended coupling agents for the amide bond formation step?

A4: Several coupling agents can be used for the condensation of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and the cyanopyrrolidine amine intermediate. Common choices include HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[2][3] The choice of coupling agent can impact the reaction yield and purity.

Q5: What conditions are recommended for the Boc deprotection step?

A5: The Boc protecting group is typically removed under acidic conditions. A common method involves using hydrochloric acid in an alcoholic solvent like isopropyl alcohol.[1] The reaction can be carried out at an elevated temperature, for instance, between 35 to 70°C, for 1 to 5 hours to ensure complete deprotection.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Coupling Reaction

If you are experiencing low yields in the coupling reaction to form the Anagliptin backbone, consider the following troubleshooting steps:

  • Purity of Reactants: Ensure that both the pyrazolopyrimidine carboxylic acid and the cyanopyrrolidine amine intermediate are of high purity. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Choice of Coupling Agent: The efficiency of the coupling reaction is highly dependent on the chosen condensing agent. If one agent is providing low yields, consider switching to an alternative. A comparison of different coupling agents is provided in the data section below.

  • Reaction Conditions:

    • Solvent: Anhydrous solvents such as DMF or DCM are generally preferred to prevent hydrolysis of the activated carboxylic acid.[2]

    • Base: An organic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction and to facilitate the coupling.[2] The stoichiometry of the base is crucial and should be optimized.

    • Temperature: The reaction is often started at a low temperature (e.g., 0°C) during the addition of the coupling agent and then allowed to warm to room temperature.[2]

  • Moisture: The presence of water can significantly reduce the efficiency of the coupling reaction. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: High Levels of Dimer Impurity

The presence of a significant amount of the dimer of the cyanopyrrolidine intermediate is a known issue. Here's how to address it:

  • Reaction Conditions for Intermediate Synthesis: The condensation step to form the Boc-protected aminopyrrolidine intermediate should be carefully controlled. The use of an organic base like diisopropylamine in dichloromethane at 35-40°C has been shown to minimize dimer formation.[1]

  • Purification of the Intermediate: It is highly recommended to purify the Boc-protected aminopyrrolidine intermediate before proceeding to the coupling step. A process involving cooling a suspension of the intermediate in an ether solvent to below 15°C can effectively precipitate the pure compound, leaving the dimer impurity in the solution.[1]

  • Post-Reaction Purification: If the dimer is carried over into the final product, purification of Anagliptin can be challenging. Recrystallization of the final product may be necessary to achieve the desired purity.

Data Presentation

Table 1: Comparison of Coupling Agents for Anagliptin Synthesis
Coupling AgentBaseSolventYieldPurity (HPLC)Reference
HATUi-Pr₂NEtCH₂Cl₂87%>99.9%[2]
HBTUTriethylamineDMF70%Not specified[2]
EDCI/HOBtTriethylamineDCM69.3%99.73%[3]
CDITriethylamineCH₂Cl₂87%>99.9%[2]

This data is compiled from different sources and reaction conditions may vary slightly.

Experimental Protocols

Protocol 1: Coupling Reaction using HATU

This protocol describes the coupling of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with the cyanopyrrolidine amine intermediate using HATU as the coupling agent.[2]

  • Dissolve 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq.), the cyanopyrrolidine amine intermediate (1.0 eq.), and HATU (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropylethylamine (i-Pr₂NEt) (2.3 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to yield Anagliptin.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the coupled product to yield the final amine intermediate.[1]

  • Dissolve the Boc-protected Anagliptin intermediate in an alcoholic solvent such as isopropyl alcohol.

  • Add hydrochloric acid to the solution.

  • Heat the reaction mixture to a temperature between 35°C and 70°C.

  • Maintain the temperature for 1 to 5 hours, monitoring the reaction progress by TLC or LC-MS until the deprotection is complete.

  • Cool the reaction mixture to 10-15°C to facilitate the precipitation of the hydrochloride salt.

  • Filter the solid product and wash with a cold solvent.

  • Dry the product under vacuum.

Visualizations

Anagliptin_Synthesis_Workflow start Starting Materials (L-Proline & Pyrazole derivatives) intermediate1 Chiral Cyanopyrrolidine Amine Intermediate (Boc-protected) start->intermediate1 intermediate2 2-Methyl-pyrazolo[1,5-a]pyrimidine -6-carboxylic Acid start->intermediate2 coupling Coupling Reaction (e.g., HATU, EDCI/HOBt) intermediate1->coupling intermediate2->coupling boc_anagliptin Boc-Protected Anagliptin coupling->boc_anagliptin deprotection Boc Deprotection (Acidic Conditions) boc_anagliptin->deprotection anagliptin_base Anagliptin Free Base deprotection->anagliptin_base hcl_salt Salt Formation (HCl) anagliptin_base->hcl_salt final_product Anagliptin Hydrochloride hcl_salt->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield in Coupling Reaction check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Evaluate Coupling Agent check_purity->pure Pure impure->pure change_agent Select Alternative Coupling Agent (see Table 1) pure->change_agent Inefficient agent_ok Optimize Reaction Conditions pure->agent_ok Efficient change_agent->agent_ok conditions_ok Check for Moisture agent_ok->conditions_ok Optimal optimize Adjust: - Solvent - Base Stoichiometry - Temperature agent_ok->optimize Suboptimal moisture Use Anhydrous Solvents & Inert Atmosphere conditions_ok->moisture Present solution Improved Yield conditions_ok->solution Absent optimize->conditions_ok moisture->solution

Caption: Troubleshooting workflow for low yield in the coupling reaction.

References

Anagliptin hydrochloride stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anagliptin (B605506) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of anagliptin hydrochloride under various experimental and storage conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

A1: this compound shows significant degradation under alkaline and oxidative conditions. It is relatively stable under acidic, thermal (heat), and photolytic (light) stress conditions.[1]

Q2: What are the major degradation products of this compound?

A2: Forced degradation studies have identified several degradation products. Under alkaline conditions, a major degradation product is formed through the hydrolysis of the amide bond.[2] Under oxidative stress, an N-oxide derivative has been characterized as a significant degradation product.[2]

Q3: What is the recommended method for assessing the stability of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[1][3]

Q4: Are there any specific storage recommendations for this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in well-closed containers, protected from moisture and high humidity. While it shows good thermal and photostability, protection from extreme temperatures and light is always a good practice in a laboratory setting.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the stability testing of this compound using RP-HPLC.

Problem Possible Causes Solutions
Poor peak shape (tailing or fronting) for anagliptin 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is optimized for anagliptin (pKa values are ~8.29 and 13.3).[1]3. Reduce the concentration of the sample being injected.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Air bubbles in the pump or detector.1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and purge the HPLC system.
Appearance of unexpected peaks in the chromatogram 1. Contamination of the sample, solvent, or glassware.2. Carryover from a previous injection.3. Degradation of the sample after preparation.1. Use high-purity solvents and thoroughly clean all glassware.2. Implement a robust needle wash program in the autosampler.3. Analyze freshly prepared samples and store them under appropriate conditions if immediate analysis is not possible.
Baseline drift or noise 1. Contaminated mobile phase or detector cell.2. Leaks in the system.3. Unstable detector lamp.1. Prepare fresh mobile phase and flush the system. Clean the detector cell if necessary.2. Check all fittings for leaks.3. Allow the detector lamp to warm up properly or replace it if it's near the end of its lifespan.

Data on this compound Stability

The following table summarizes the degradation of this compound under various forced degradation conditions as reported in the literature.

Stress Condition Reagent/Condition Time Temperature % Degradation Reference
Acidic Hydrolysis 0.1 M HCl8 h80°CNot significant[1]
Alkaline Hydrolysis 0.1 M NaOH4 h80°CSignificant[1]
Oxidative Degradation 3% H₂O₂24 hRoom TempSignificant[1]
Thermal Degradation Dry Heat48 h100°CNot significant[3]
Photolytic Degradation UV Light (254 nm)48 hRoom TempNot significant[3]

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 247 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution from the stressed samples by diluting them with the same solvent to a final concentration within the linear range of the method.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat in a water bath (e.g., at 80°C) for a specified period. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat in a water bath (e.g., at 80°C) for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug to dry heat in an oven (e.g., at 100°C) for a specified period. Dissolve the sample in a suitable solvent before injection.

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light in a photostability chamber for a specified period.

Visualizations

Anagliptin Mechanism of Action: DPP-4 Inhibition

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin (B600854) secretion and reduced glucagon (B607659) secretion in a glucose-dependent manner.[5][6][7]

Anagliptin_Mechanism Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Released Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Anagliptin Anagliptin Anagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppression leads to

Anagliptin's DPP-4 inhibition pathway.
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Stability_Workflow Start Start: Anagliptin HCl Sample Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC RP-HPLC Analysis Sample_Prep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (% Degradation, Peak Purity) Data->Analysis Report Report Generation Analysis->Report

Forced degradation study workflow.
Troubleshooting Logic for HPLC Analysis

This diagram provides a logical approach to troubleshooting common issues during the HPLC analysis of anagliptin.

HPLC_Troubleshooting Problem Chromatographic Problem? Peak_Shape Peak Shape Issue? Problem->Peak_Shape Yes Retention_Time Retention Time Shift? Problem->Retention_Time No Peak_Shape->Retention_Time No Check_Column Check Column & Mobile Phase pH Peak_Shape->Check_Column Yes Baseline Baseline Issue? Retention_Time->Baseline No Check_Flow Check Flow Rate & Temperature Retention_Time->Check_Flow Yes Check_Detector Check Detector & Mobile Phase Prep Baseline->Check_Detector Yes Consult Consult Further Baseline->Consult No Resolved Problem Resolved Check_Column->Resolved Check_Flow->Resolved Check_Detector->Resolved

HPLC troubleshooting decision tree.

References

Validation & Comparative

Anagliptin vs. Sitagliptin: A Preclinical Comparison in Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin (B605506) and sitagliptin (B1680988), in various diabetes models. The following sections detail their mechanism of action, in vitro efficacy, and in vivo performance in animal models of type 2 diabetes, supported by experimental data and protocols.

Mechanism of Action: Targeting the Incretin (B1656795) Pathway

Both anagliptin and sitagliptin are orally active, potent, and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from α-cells. This shared mechanism of action ultimately leads to improved glycemic control.

cluster_0 DPP-4 Inhibition Pathway Oral Intake Oral Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Oral Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degrades Anagliptin / Sitagliptin Anagliptin / Sitagliptin Anagliptin / Sitagliptin->DPP-4 Enzyme Inhibits Insulin Secretion (Glucose-dependent) Insulin Secretion (Glucose-dependent) Pancreatic β-cells->Insulin Secretion (Glucose-dependent) Improved Glycemic Control Improved Glycemic Control Insulin Secretion (Glucose-dependent)->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Suppresses Glucagon Secretion->Improved Glycemic Control Contributes to

Figure 1: Shared mechanism of Anagliptin and Sitagliptin.

In Vitro Efficacy: DPP-4 Inhibition

The inhibitory activity of anagliptin and sitagliptin against the DPP-4 enzyme has been evaluated in various in vitro assays. While direct comparative studies are limited, available data indicate that both are potent inhibitors.

ParameterAnagliptinSitagliptinReference
DPP-4 Inhibition (IC50) Data not available in direct comparison~19 nM (human DPP-4)[1]

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source (human, rat, mouse) and substrate used. The provided value for sitagliptin is against the human enzyme.

Preclinical Performance in Diabetic Animal Models

The in vivo efficacy of anagliptin and sitagliptin has been assessed in several preclinical models of type 2 diabetes, including Zucker diabetic fatty (ZDF) rats and db/db mice. These models are characterized by obesity, insulin resistance, and hyperglycemia.

Glycemic Control

Both anagliptin and sitagliptin have demonstrated significant improvements in glycemic control in diabetic animal models.

Table 1: Effects on Glycemic Parameters in Preclinical Models

ParameterAnimal ModelAnagliptinSitagliptinReference
Fasting Blood Glucose ZDF RatsData not available in direct comparisonSignificant reduction[2]
Oral Glucose Tolerance Test (OGTT) db/db miceSignificant improvementSignificant improvement[2]
HbA1c ZDF RatsData not available in direct comparisonSignificant reduction[2]
Effects on Insulin and Glucagon Secretion

Consistent with their mechanism of action, both drugs have been shown to modulate insulin and glucagon levels in response to a glucose challenge.

Table 2: Effects on Insulin and Glucagon in Preclinical Models

ParameterAnimal ModelAnagliptinSitagliptinReference
Glucose-stimulated Insulin Secretion Isolated pancreatic islets from diabetic miceData not available in direct comparisonMarkedly enhanced[3]
Glucagon Levels ZDF RatsData not available in direct comparisonDecreased[2]
Lipid Metabolism

Interestingly, some studies have suggested differential effects of anagliptin and sitagliptin on lipid profiles, particularly on low-density lipoprotein cholesterol (LDL-C).

Table 3: Effects on Lipid Parameters in Preclinical Models

ParameterAnimal ModelAnagliptinSitagliptinReference
Total Cholesterol LDL Receptor-Deficient MiceSignificant reductionData not available[4]
Triglycerides LDL Receptor-Deficient MiceSignificant reductionData not available[4]
LDL-C LDL Receptor-Deficient MiceSignificant reductionData not available[4]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the in vitro potency of DPP-4 inhibitors involves a fluorometric assay.

cluster_1 DPP-4 Inhibition Assay Workflow Recombinant DPP-4 Enzyme Recombinant DPP-4 Enzyme Incubation Incubation Recombinant DPP-4 Enzyme->Incubation Test Inhibitor (Anagliptin or Sitagliptin) Test Inhibitor (Anagliptin or Sitagliptin) Test Inhibitor (Anagliptin or Sitagliptin)->Incubation Enzymatic Reaction Enzymatic Reaction Incubation->Enzymatic Reaction Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Enzymatic Reaction Fluorescence Measurement Fluorescence Measurement Enzymatic Reaction->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination

Figure 2: In vitro DPP-4 inhibition assay workflow.

Methodology:

  • Reagents: Recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), test compounds (anagliptin, sitagliptin), and assay buffer.

  • Procedure: The test compound and DPP-4 enzyme are pre-incubated in a 96-well plate. The reaction is initiated by adding the fluorogenic substrate.

  • Detection: The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.

  • Analysis: The rate of reaction is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models

The OGTT is a standard procedure to evaluate the effect of a compound on glucose metabolism.

Methodology:

  • Animal Models: Commonly used models include Zucker diabetic fatty (ZDF) rats or db/db mice.

  • Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Drug Administration: The test compound (anagliptin or sitagliptin) or vehicle is administered orally at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance. Plasma insulin and glucagon levels can also be measured from these samples.

cluster_2 Oral Glucose Tolerance Test (OGTT) Workflow Diabetic Animal Model Diabetic Animal Model Overnight Fasting Overnight Fasting Diabetic Animal Model->Overnight Fasting Drug Administration Drug Administration Overnight Fasting->Drug Administration Oral Glucose Challenge Oral Glucose Challenge Drug Administration->Oral Glucose Challenge Serial Blood Sampling Serial Blood Sampling Oral Glucose Challenge->Serial Blood Sampling Blood Glucose Measurement Blood Glucose Measurement Serial Blood Sampling->Blood Glucose Measurement Data Analysis (AUC) Data Analysis (AUC) Blood Glucose Measurement->Data Analysis (AUC)

Figure 3: In vivo OGTT experimental workflow.

Summary and Conclusion

Preclinical data from various animal models of type 2 diabetes demonstrate that both anagliptin and sitagliptin are effective in improving glycemic control. Their shared mechanism of inhibiting the DPP-4 enzyme leads to enhanced incretin action, resulting in increased glucose-dependent insulin secretion and suppressed glucagon release. While both drugs show a strong profile in managing hyperglycemia, emerging preclinical and clinical evidence suggests that anagliptin may have additional beneficial effects on lipid metabolism, particularly in reducing LDL cholesterol.

References

Anagliptin Hydrochloride: A Comparative Efficacy Analysis Against Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of Anagliptin (B605506) hydrochloride against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The information herein is synthesized from peer-reviewed clinical trials and retrospective studies to support research, scientific evaluation, and drug development endeavors.

Abstract

Anagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus. Like other gliptins, it enhances glycemic control by increasing the levels of active incretin (B1656795) hormones. This guide delves into the comparative efficacy of Anagliptin, focusing on key clinical endpoints such as glycated hemoglobin (HbA1c) reduction, impact on lipid profiles, and management of glucose variability. Direct head-to-head trial data is presented for Anagliptin versus sitagliptin (B1680988) and linagliptin (B1675411). While direct comparative trials with vildagliptin (B1682220) and saxagliptin (B632) are limited, available data from individual studies are included to provide a broader context.

Data Presentation

Glycemic Control: HbA1c Reduction

The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce HbA1c levels. The following table summarizes the results from various comparative studies.

ComparisonDrug and DosageStudy DurationBaseline HbA1c (%)Mean HbA1c Reduction (%)Study Details
Anagliptin vs. Placebo Anagliptin 100 mg BID12 weeks~7.9-0.75[1]Phase II Monotherapy Trial[1]
Anagliptin 200 mg BID12 weeks~7.9-0.82[1]Phase II Monotherapy Trial[1]
Anagliptin vs. Sitagliptin Anagliptin 100 mg BID52 weeks~6.9+0.02 (non-inferior)[2]REASON Trial (add-on to statin)[2]
Sitagliptin 50-100 mg QD52 weeks~6.9+0.12[2]REASON Trial (add-on to statin)[2]
Anagliptin 100 mg BID12 weeks~7.5Not significantly different from Sitagliptin[2][3]ACACIA Study (add-on to metformin)[2][3]
Sitagliptin 100 mg QD12 weeks~7.5Not significantly different from Anagliptin[2][3]ACACIA Study (add-on to metformin)[2][3]
Anagliptin vs. Linagliptin Anagliptin (100-200 mg/day)24 months~11.1Significant reduction to ~9.7[4][5]Retrospective Cohort Study[4][5]
Linagliptin (5 mg/day)24 months~12.0Significant reduction to ~9.2[4][5]Retrospective Cohort Study[4][5]
Vildagliptin vs. Alogliptin Vildagliptin 50 mg BID24 weeks~7.2-0.7Prospective Randomized Open-Label Study
Alogliptin 25 mg QD24 weeks~7.2-0.5Prospective Randomized Open-Label Study
Saxagliptin (add-on to metformin) Saxagliptin 2.5 mg QD24 weeks~8.0-0.73Randomized, Placebo-Controlled Study
Saxagliptin 5 mg QD24 weeks~8.0-0.83Randomized, Placebo-Controlled Study

Note: The study by Hamasaki et al. comparing anagliptin and linagliptin was a retrospective cohort study and baseline HbA1c levels were notably high. The percentage change in HbA1c was reported to be lower in the anagliptin group, though both showed significant reductions. A direct head-to-head randomized controlled trial would be needed for a definitive comparison.

Lipid Profile Modulation

Beyond glycemic control, some DPP-4 inhibitors have shown effects on lipid metabolism. Anagliptin, in particular, has been noted for its potential to improve lipid profiles.

ComparisonParameterAnagliptinOther DPP-4 InhibitorsStudy Details
Anagliptin vs. Sitagliptin LDL-C Change-3.7 mg/dL [2]+2.1 mg/dL[2]REASON Trial (52 weeks)[2]
Total CholesterolSignificant ReductionNo significant changeREASON Trial (52 weeks)
Anagliptin vs. Linagliptin Diastolic Blood PressureDecreased [4][5]No change[4][5]Retrospective Cohort Study (24 months)[4][5]
Total CholesterolDecreased[4]No significant change[4]Retrospective Cohort Study (24 months)[4]
HDL-CNo significant changeIncreased [4]Retrospective Cohort Study (24 months)[4]
Vildagliptin vs. Alogliptin LDL-C ChangeComparable to AlogliptinComparable to VildagliptinProspective Randomized Open-Label Study (24 weeks)
Glucose Variability

Controlling glucose fluctuations is an important aspect of diabetes management. The ACACIA study specifically investigated the effect of Anagliptin's twice-daily regimen on glycemic variability compared to once-daily sitagliptin.

ParameterAnagliptin (100 mg BID)Sitagliptin (100 mg QD)P-valueStudy Details
Change in MAGE (mg/dL) -30.4 ± 25.6 -9.5 ± 38.0<0.05ACACIA Study (12 weeks)[2][3]
Increase in TIR (after dinner, %) +33.0 ± 22.0 +14.6 ± 28.20.009ACACIA Study (12 weeks)[2][3]

MAGE: Mean Amplitude of Glycemic Excursion; TIR: Time in Range (70-180 mg/dL). A lower MAGE and higher TIR indicate better glycemic stability.

Experimental Protocols

REASON Trial: Anagliptin vs. Sitagliptin on LDL-C
  • Study Design: A 52-week, multicenter, randomized, open-label, parallel-group trial conducted at 17 centers in Japan.[2]

  • Participants: 353 adults (≥20 years) with type 2 diabetes, existing atherosclerotic vascular lesions, and receiving statin therapy.[2]

  • Intervention:

    • Anagliptin group: 100 mg orally twice daily. The dose could be increased to 200 mg twice daily if glycemic control was insufficient.

    • Sitagliptin group: 50 mg orally once daily. The dose could be increased to 100 mg once daily if glycemic control was insufficient.

  • Primary Endpoint: Change in low-density lipoprotein cholesterol (LDL-C) levels from baseline to 52 weeks.[2]

  • Secondary Endpoint: Change in Hemoglobin A1c (HbA1c) levels from baseline to 52 weeks, assessed for non-inferiority.[2]

  • Data Collection: Blood samples were collected at baseline and at 52 weeks for the analysis of lipid profiles and HbA1c.

ACACIA Study: Anagliptin vs. Sitagliptin on Glycemic Variability
  • Study Design: A 12-week, double-blind, randomized, multicenter, active-controlled trial.[3]

  • Participants: 89 patients with type 2 diabetes inadequately controlled with metformin (B114582) alone (HbA1c between 6.5% and 8.5%).[3]

  • Intervention:

    • Anagliptin group: 100 mg orally twice daily.

    • Sitagliptin group: 100 mg orally once daily.

  • Primary Endpoint: Change from baseline in Mean Amplitude of Glycemic Excursion (MAGE) at 12 weeks.

  • Secondary Endpoints: Change in postprandial Time in Range (TIR), HbA1c, and fasting plasma glucose.

  • Data Collection: Continuous Glucose Monitoring (CGM) was used to measure MAGE and TIR before and after the 12-week treatment period.

Retrospective Cohort Study: Anagliptin vs. Linagliptin
  • Study Design: A 2-year retrospective cohort study conducted at a diabetes-specialty clinic in Japan.[4][5]

  • Participants: 234 patients with type 2 diabetes who had been prescribed either anagliptin (n=117) or linagliptin (n=117).[4]

  • Data Collection: Clinical data on glycemic control (HbA1c), blood pressure, lipid profile, and liver and renal function were collected from patient records at 3, 6, 12, and 24 months after the initiation of the DPP-4 inhibitor.[4]

Mandatory Visualization

DPP-4 Inhibitor Signaling Pathway

DPP4_Signaling_Pathway cluster_gut Intestinal L-Cell cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation by Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glucose_Production ↓ Hepatic Glucose Production Insulin_Secretion->Glucose_Production Leads to Glucagon_Secretion->Glucose_Production Contributes to Anagliptin Anagliptin & other DPP-4 Inhibitors Anagliptin->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Comparative Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Baseline & Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Patient_Pool Patient Pool with Type 2 Diabetes Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Data Collection (HbA1c, Lipids, CGM, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Group_A Group A: Anagliptin Hydrochloride Randomization->Group_A Group_B Group B: Comparator DPP-4 Inhibitor Randomization->Group_B Treatment_Duration Treatment Period (e.g., 12-52 weeks) Group_A->Treatment_Duration Group_B->Treatment_Duration Follow_up_Assessment Follow-up Data Collection (Primary & Secondary Endpoints) Treatment_Duration->Follow_up_Assessment Data_Analysis Statistical Analysis (Efficacy & Safety) Follow_up_Assessment->Data_Analysis Results Results Interpretation & Publication Data_Analysis->Results

References

Validating the off-target effects of Anagliptin hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated through the inhibition of DPP-4, which in turn increases the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release. While highly effective in its primary role, understanding the potential off-target effects of Anagliptin is crucial for a comprehensive safety and efficacy assessment. This guide provides an objective comparison of the in vitro off-target profile of Anagliptin hydrochloride with other DPP-4 inhibitors, supported by available experimental data.

Comparative Selectivity Profile

A key aspect of evaluating the off-target effects of a drug is to assess its selectivity for its intended target over other related enzymes. For DPP-4 inhibitors, this includes assessing their activity against other members of the DPP family, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), as inhibition of these enzymes has been linked to potential adverse effects.

The following table summarizes the in vitro inhibitory activity (IC50 values) of Anagliptin and other DPP-4 inhibitors against DPP-4 and related proteases.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)FAP IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Selectivity (FAP/DPP-4)
Anagliptin 3.5>100,000>100,000>100,000>28,571>28,571>28,571
Vildagliptin 195,700450>100,00030024>5,263
Sitagliptin 2426,000>100,000>100,0001,083>4,167>4,167
Alogliptin 11>100,000>100,0006,300>9,091>9,091573

Data for Anagliptin, Vildagliptin, Sitagliptin, and Alogliptin are derived from Watanabe et al., 2015.[4]

Based on the available in vitro data, Anagliptin demonstrates a high degree of selectivity for DPP-4 over DPP-8, DPP-9, and FAP, with selectivity ratios exceeding 28,000-fold.[4] This high selectivity is attributed to specific interactions within the S2 extensive subsite of the DPP-4 enzyme.[4]

Experimental Protocols

In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against DPP enzymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4, DPP-8, DPP-9, and FAP.

Materials:

  • Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes.

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay buffer: Tris-HCl buffer (pH 7.4) containing NaCl and EDTA.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the respective recombinant DPP enzyme to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

  • Monitor the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Key Pathways and Workflows

To better understand the context of Anagliptin's action and the methods used for its evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 release Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 inactivated by Insulin Insulin Beta-cells->Insulin release Glucagon Glucagon Alpha-cells->Glucagon release Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucose Production Glucose Production Glucagon->Glucose Production promotes Anagliptin Anagliptin Anagliptin->DPP-4 inhibits

Figure 1: Simplified Incretin Signaling Pathway and the Action of Anagliptin.

DPP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Anagliptin D Dispense Anagliptin to 96-well Plate A->D B Prepare Recombinant DPP Enzymes E Add DPP Enzyme to Wells B->E C Prepare Fluorogenic Substrate (Gly-Pro-AMC) G Add Substrate to Initiate Reaction C->G D->E F Incubate for Compound-Enzyme Binding E->F F->G H Measure Fluorescence (Kinetic Read) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Figure 2: Experimental Workflow for an In Vitro DPP Inhibition Assay.

Conclusion

The available in vitro data indicates that this compound is a highly selective DPP-4 inhibitor with minimal activity against the related proteases DPP-8, DPP-9, and FAP.[4] This high selectivity is a favorable characteristic, suggesting a lower potential for off-target effects mediated by the inhibition of these other dipeptidyl peptidases. However, it is important to note that the publicly available data on the off-target profile of Anagliptin is limited. Comprehensive screening against a broader panel of kinases and receptors would provide a more complete understanding of its selectivity and potential for off-target interactions. Researchers and drug development professionals should consider this high selectivity against DPP-8 and DPP-9 as a key feature of Anagliptin's preclinical profile, while also acknowledging the absence of broader off-target screening data in the public domain.

References

Anagliptin vs. Sulfonylureas: A Comparative Analysis of Hypoglycemic Risk in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of anagliptin (B605506) hydrochloride and sulfonylureas, focusing on their differential effects on hypoglycemia as observed in animal models. The information presented is supported by experimental data and detailed methodologies to assist in preclinical research and drug development.

Introduction

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral antidiabetic agents that enhance the incretin (B1656795) system to improve glycemic control. Sulfonylureas are a long-established class of drugs that increase insulin (B600854) secretion from pancreatic β-cells. A critical differentiator between these two classes is their mechanism of action, which directly impacts their potential to induce hypoglycemia. While DPP-4 inhibitors are associated with a low risk of hypoglycemia, sulfonylureas are known to carry a higher risk.[1][2] This guide delves into the preclinical evidence that substantiates this difference.

Comparative Data on Hypoglycemia

Direct comparative studies in animal models quantifying the incidence of hypoglycemia with anagliptin versus sulfonylureas are limited. However, based on their distinct mechanisms of action, a comparative risk profile can be established. The following table summarizes the expected outcomes based on extensive preclinical and clinical research.

ParameterAnagliptin HydrochlorideSulfonylureas (e.g., Glibenclamide, Glimepiride)
Mechanism of Action Inhibits DPP-4, increasing active GLP-1 and GIP levels, leading to glucose-dependent insulin secretion and glucagon (B607659) suppression.[3]Bind to and close ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, causing insulin release regardless of blood glucose levels.[3]
Hypoglycemia Risk Low. The glucose-dependent nature of insulin secretion minimizes the risk of hypoglycemia.[4][5]High. The glucose-independent insulin secretion can lead to excessive insulin levels and subsequent hypoglycemia.[3]
Observed Effects in Animal Models Improves glycemic control without significant reports of hypoglycemia. Some studies show it can even improve insulin sensitivity in skeletal muscle.[6]Can induce hypoglycemia in various animal models, including rats and dogs.[7][8] However, some studies in mice have shown unexpected effects like hyperglycemia, suggesting species-specific responses.[9]
Combined Therapy When combined with sulfonylureas, may increase the risk of hypoglycemia, necessitating a dose reduction of the sulfonylurea.[4]Co-administration with other antidiabetic agents that increase insulin levels can exacerbate the risk of hypoglycemia.

Experimental Protocols

To assess the hypoglycemic potential of anagliptin versus a sulfonylurea in a preclinical setting, the following experimental workflow can be employed.

Experimental Workflow for Hypoglycemia Assessment

G cluster_0 Animal Model Selection and Acclimatization cluster_1 Experimental Groups cluster_2 Drug Administration and Monitoring cluster_3 Data Analysis animal_selection Select appropriate animal model (e.g., Wistar rats or C57BL/6 mice) acclimatization Acclimatize animals to laboratory conditions (e.g., 1 week) animal_selection->acclimatization fasting Fast animals overnight (e.g., 12-16 hours) acclimatization->fasting group_vehicle Vehicle Control drug_admin Administer compounds orally (gavage) group_anagliptin Anagliptin group_sulfonylurea Sulfonylurea fasting->drug_admin blood_sampling Collect blood samples at regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours post-dose) drug_admin->blood_sampling glucose_measurement Measure blood glucose levels blood_sampling->glucose_measurement define_hypo Define hypoglycemia (e.g., blood glucose < 50 mg/dL) glucose_measurement->define_hypo compare_incidence Compare incidence and severity of hypoglycemia between groups define_hypo->compare_incidence statistical_analysis Perform statistical analysis (e.g., ANOVA, Chi-square test) compare_incidence->statistical_analysis

Caption: Workflow for assessing hypoglycemia in animal models.

Detailed Methodologies

1. Animal Models:

  • Species: Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water, except during fasting periods.

2. Drug Administration:

  • This compound: Typically administered orally via gavage at doses ranging from 1 to 10 mg/kg.

  • Sulfonylurea (e.g., Glibenclamide): Administered orally via gavage at doses known to induce hypoglycemia, for instance, 1-5 mg/kg for glibenclamide in rats.

  • Vehicle Control: A corresponding volume of the vehicle (e.g., 0.5% carboxymethyl cellulose) should be administered to the control group.

3. Hypoglycemia Induction and Measurement:

  • Fasting: To increase the susceptibility to hypoglycemia, animals are typically fasted overnight (12-16 hours) before drug administration.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after drug administration.

  • Glucose Measurement: Blood glucose concentrations are measured immediately using a calibrated glucometer.

  • Definition of Hypoglycemia: A blood glucose level below a predetermined threshold (e.g., <50 mg/dL) is defined as hypoglycemia. The incidence, severity (nadir of blood glucose), and duration of hypoglycemia are recorded for each group.

Signaling Pathways

The fundamental difference in the risk of hypoglycemia between anagliptin and sulfonylureas stems from their distinct molecular mechanisms of action on the pancreatic β-cell.

Anagliptin's Glucose-Dependent Signaling Pathway

cluster_0 Post-Meal Glucose Increase cluster_1 Anagliptin Action cluster_2 Pancreatic β-Cell Food Food Intake Glucose Increased Blood Glucose Food->Glucose Incretins GLP-1 & GIP Release Glucose->Incretins GLP1R GLP-1 Receptor Incretins->GLP1R Anagliptin Anagliptin DPP4 DPP-4 Enzyme Anagliptin->DPP4 Inhibits DPP4->Incretins Inactivates AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin Insulin Secretion PKA_Epac2->Insulin

Caption: Anagliptin's glucose-dependent insulin secretion pathway.

Sulfonylurea's Glucose-Independent Signaling Pathway

cluster_0 Sulfonylurea Action cluster_1 Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin

Caption: Sulfonylurea's glucose-independent insulin secretion pathway.

Conclusion

The preclinical data, primarily derived from the understanding of their mechanisms of action, strongly support the classification of anagliptin as a low-risk agent for hypoglycemia compared to sulfonylureas. Anagliptin's glucose-dependent insulinotropic effect ensures that insulin is secreted primarily in response to hyperglycemia, thus preventing a drop in blood glucose to dangerously low levels. In contrast, the glucose-independent insulin secretion stimulated by sulfonylureas can lead to hyperinsulinemia and subsequent hypoglycemia, a significant concern in the management of type 2 diabetes. These fundamental differences, observable in animal models, are crucial for guiding the selection and development of safer and more effective antidiabetic therapies.

References

Anagliptin Hydrochloride: A Comparative Analysis of Cross-Reactivity with Dipeptidyl Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of anagliptin (B605506) hydrochloride with other dipeptidyl peptidases (DPPs). The selectivity of DPP-4 inhibitors is a critical factor in their therapeutic efficacy and safety profile. This document summarizes key experimental data, outlines the methodologies used, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases.

Comparative Selectivity of Anagliptin

Anagliptin hydrochloride is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Its efficacy in the management of type 2 diabetes mellitus stems from its ability to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1]

A key aspect of the pharmacological profile of any DPP-4 inhibitor is its selectivity for DPP-4 over other homologous enzymes in the DPP family, such as DPP-8 and DPP-9. Inhibition of these other peptidases has been linked to potential off-target effects. Anagliptin demonstrates a favorable selectivity profile, with significantly higher potency for DPP-4 compared to DPP-8 and DPP-9.

Table 1: Inhibitory Activity (IC50) of this compound against Various Dipeptidyl Peptidases
EnzymeIC50 (nM)Selectivity (fold) vs. DPP-4
DPP-43.8[1]-
DPP-860[1]~16
DPP-968[1]~18

Data sourced from in vitro enzymatic assays.

The data clearly indicates that anagliptin is substantially more potent in inhibiting DPP-4 than DPP-8 and DPP-9, suggesting a lower likelihood of off-target effects associated with the inhibition of these other peptidases.

Experimental Protocols

The determination of the inhibitory activity and selectivity of anagliptin is typically performed using an in vitro enzymatic assay. The following is a representative protocol for such an experiment.

In Vitro Dipeptidyl Peptidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4, DPP-8, and DPP-9.

Materials:

  • Human recombinant DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

    • Dilute the recombinant DPP enzymes to their optimal working concentrations in the assay buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the diluted enzyme solution, and the various concentrations of anagliptin or vehicle control.

    • Include wells for a positive control (a known inhibitor) and a negative control (enzyme and substrate only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal.

    • Determine the percentage of inhibition for each concentration of anagliptin relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the anagliptin concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the context of these cross-reactivity studies, the following diagrams illustrate the core signaling pathway affected by anagliptin and a typical experimental workflow for assessing DPP inhibitor selectivity.

DPP4_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreas Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Active GLP-1->Insulin Secretion Stimulates Active GLP-1->Glucagon Secretion Inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 Degradation Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Anagliptin Anagliptin Anagliptin->DPP-4 Inhibition

Figure 1. Mechanism of action of Anagliptin via DPP-4 inhibition.

DPP_Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow start Start reagent_prep Reagent Preparation (Enzymes, Inhibitor, Substrate) start->reagent_prep assay_setup Assay Plate Setup (96-well plate) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Fluorescence Reader) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate IC50) kinetic_measurement->data_analysis selectivity_determination Determine Selectivity Profile data_analysis->selectivity_determination end End selectivity_determination->end

Figure 2. Workflow for DPP inhibitor selectivity screening.

References

A comparative study of the anti-inflammatory effects of Anagliptin versus sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms and clinical evidence surrounding the anti-inflammatory properties of two prominent DPP-4 inhibitors.

In the landscape of type 2 diabetes management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a key therapeutic class, primarily for their glucose-lowering effects. Beyond glycemic control, a growing body of evidence suggests that these agents, also known as gliptins, possess intrinsic anti-inflammatory properties. This guide provides a comparative analysis of two such DPP-4 inhibitors, Anagliptin (B605506) and Sitagliptin, focusing on their differential impacts on inflammatory pathways and markers, supported by experimental data and detailed methodologies. This objective comparison is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications of these compounds.

Executive Summary

Both Anagliptin and Sitagliptin, as inhibitors of the DPP-4 enzyme, demonstrate anti-inflammatory effects that extend beyond their primary function of enhancing incretin (B1656795) hormone levels.[1][2] Their mechanisms of action involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While both drugs show efficacy in reducing pro-inflammatory cytokine production, the existing clinical evidence from direct comparative studies in patients with type 2 diabetes has not demonstrated a significant difference in their effects on systemic inflammatory markers like high-sensitivity C-reactive protein (hs-CRP), white blood cells (WBC), and interleukin-6 (IL-6).[3][4][5][6][7] Preclinical studies, however, provide a more nuanced picture of their distinct molecular interactions.

Comparative Data on Anti-inflammatory Effects

The following tables summarize the quantitative findings from various preclinical and clinical studies, offering a side-by-side comparison of the anti-inflammatory efficacy of Anagliptin and Sitagliptin.

Anagliptin: Preclinical In Vitro & In Vivo Data
Model System Key Inflammatory Markers Effect Reference
LPS-stimulated RAW264.7 macrophagesInflammatory cytokine mRNA (e.g., TNF-α, IL-1β, IL-6)Significantly suppressed[8]
LPS-infused miceHepatic and adipose inflammatory cytokine expressionSuppressed[8]
Human pulmonary microvascular endothelial cellsNuclear translocation of p65 subunit, phosphorylation of IκBαDecreased[1]
Apo-E–deficient miceMonocyte inflammatory reactionsAttenuated[9]
Dextran sulfate (B86663) sodium-induced colitis in miceMucosal damageFacilitated restoration[9]
Sitagliptin: Preclinical In Vitro & In Vivo Data
Model System Key Inflammatory Markers Effect Reference
Adipose tissue in obese micemRNA of IL-6, TNFα, IL-12(p35), IL-12(p40)Reduced 2.5- to 5-fold[2]
Pancreatic islets of obese micemRNA of MCP-1, IL-6, IL-12(p40), IL-12(p35), IP-10Significantly reduced[2]
LPS-stimulated cardiomyocytesmRNA of TNF-α, IL-6, COX-2, iNOS; Protein of TNF-α, IL-6, IL-1βInhibited/Decreased[10][11]
High-glucose-stimulated Raw264.7 macrophagesSecretion of IL-6, TNF-αDecreased[12]
High-glucose-stimulated Raw264.7 macrophagesSecretion of IL-10 (anti-inflammatory)Increased[12]
Anagliptin vs. Sitagliptin: Clinical Trial Data (REASON Trial Sub-analysis)
Patient Population Inflammatory Markers Dosage Outcome (at 52 weeks)
Type 2 diabetes, dyslipidemia, atherosclerotic vascular lesionshs-CRP, WBC, IL-6Anagliptin 200 mg/day (n=177)No significant change from baseline
Sitagliptin 50 mg/day (n=176)No significant change from baseline
Comparison No significant difference between the two groups

Mechanistic Insights: Signaling Pathways

Both Anagliptin and Sitagliptin exert their anti-inflammatory effects by modulating critical intracellular signaling cascades.

Anagliptin's primary anti-inflammatory actions are mediated through the inhibition of the NF-κB pathway and the NLRP3 inflammasome.[1] It has been shown to suppress the activation of the NF-κB pathway by decreasing the nuclear translocation of the p65 subunit and reducing the phosphorylation of IκBα.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Anagliptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DPP-4 DPP-4 Anagliptin Anagliptin Anagliptin->DPP-4 Inhibits NF-kB_Inhibition NF-κB Pathway Inhibition Anagliptin->NF-kB_Inhibition NLRP3_Inhibition NLRP3 Inflammasome Inhibition Anagliptin->NLRP3_Inhibition Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB_Inhibition->Pro-inflammatory_Cytokines Reduces Expression NLRP3_Inhibition->Pro-inflammatory_Cytokines Reduces Secretion

Anagliptin's Anti-inflammatory Signaling Pathways.

Sitagliptin also demonstrates a potent inhibitory effect on the NF-κB pathway.[10][11][13] Studies have shown it can suppress NF-κB activation in various cell types, including cardiomyocytes and bone marrow mesenchymal stem cells.[10][13] Furthermore, Sitagliptin has been shown to modulate the MAPK/ERK signaling pathway and the AMPK/NF-κB signaling axis, contributing to its anti-inflammatory and cytoprotective effects.[13][14][15][16] It also influences macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[12]

Sitagliptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DPP-4_S DPP-4 Sitagliptin Sitagliptin Sitagliptin->DPP-4_S Inhibits NF-kB_Inhibition_S NF-κB Pathway Inhibition Sitagliptin->NF-kB_Inhibition_S MAPK_ERK_Modulation MAPK/ERK Pathway Modulation Sitagliptin->MAPK_ERK_Modulation AMPK_Activation AMPK Pathway Modulation Sitagliptin->AMPK_Activation Macrophage_Polarization M1 to M2 Shift Sitagliptin->Macrophage_Polarization Pro-inflammatory_Response Pro-inflammatory Response NF-kB_Inhibition_S->Pro-inflammatory_Response Reduces MAPK_ERK_Modulation->Pro-inflammatory_Response Reduces Macrophage_Polarization->Pro-inflammatory_Response Reduces

Sitagliptin's Anti-inflammatory Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in key studies investigating the anti-inflammatory effects of Anagliptin and Sitagliptin.

Anagliptin: Macrophage and Endothelial Cell Studies

  • Cell Culture and Treatment: RAW264.7 macrophages or human pulmonary microvascular endothelial cells are cultured under standard conditions. Inflammation is induced using lipopolysaccharide (LPS). Cells are pre-treated with varying concentrations of Anagliptin prior to LPS stimulation.

  • Analysis of Inflammatory Markers:

    • Quantitative PCR (qPCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Western Blotting: To assess the protein levels and phosphorylation status of key signaling molecules in the NF-κB pathway, such as IκBα and the p65 subunit. Nuclear and cytoplasmic fractions are separated to analyze the nuclear translocation of p65.

  • Animal Models:

    • LPS-induced Inflammation: Mice are administered LPS to induce a systemic inflammatory response. Anagliptin is administered orally prior to the LPS challenge. Serum and tissue samples (liver, adipose) are collected to measure cytokine levels and assess NF-κB activation.

Anagliptin_Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture RAW264.7 or HPMECs Culture Anagliptin_Treat_vitro Anagliptin Pre-treatment Cell_Culture->Anagliptin_Treat_vitro LPS_Stim_vitro LPS Stimulation Anagliptin_Treat_vitro->LPS_Stim_vitro Analysis_vitro qPCR (Cytokines) Western Blot (NF-κB) LPS_Stim_vitro->Analysis_vitro Mice Mice Model Anagliptin_Treat_vivo Anagliptin Oral Gavage Mice->Anagliptin_Treat_vivo LPS_Stim_vivo LPS Injection Anagliptin_Treat_vivo->LPS_Stim_vivo Analysis_vivo Serum/Tissue Analysis (Cytokines, NF-κB) LPS_Stim_vivo->Analysis_vivo Sitagliptin_Experimental_Workflow cluster_invivo_S In Vivo cluster_invitro_S In Vitro Mice_S High-Fat Diet Mice Sitagliptin_Treat_vivo_S Sitagliptin in Diet Mice_S->Sitagliptin_Treat_vivo_S Tissue_Isolation_S Isolate Adipose & Pancreatic Islets Sitagliptin_Treat_vivo_S->Tissue_Isolation_S Analysis_vivo_S qPCR (Cytokines) IHC (Macrophages) Tissue_Isolation_S->Analysis_vivo_S Cardiomyocytes H9c2 Cardiomyocytes Culture Sitagliptin_Treat_vitro_S Sitagliptin Treatment Cardiomyocytes->Sitagliptin_Treat_vitro_S LPS_Stim_vitro_S LPS Stimulation Sitagliptin_Treat_vitro_S->LPS_Stim_vitro_S Analysis_vitro_S qPCR & Western Blot (Inflammatory Markers) LPS_Stim_vitro_S->Analysis_vitro_S

References

Anagliptin's Comparative Efficacy and Safety in Type 2 Diabetes: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] This guide provides an objective comparison of Anagliptin's performance against other oral antidiabetic agents, drawing upon data from a comprehensive systematic review and meta-analysis of randomized controlled trials. The following sections summarize key quantitative data, outline the experimental protocols of the meta-analysis, and visualize the comparative framework.

Experimental Protocols: Meta-Analysis Methodology

A 2024 systematic review and meta-analysis by Kamrul-Hasan et al. serves as the primary source for this guide.[3][4][5] The study was conducted in accordance with the Cochrane Handbook for Systematic Reviews of Interventions and PRISMA guidelines.[3]

Search Strategy and Study Selection: The researchers conducted a thorough search of multiple electronic databases, including MEDLINE (via PubMed), Scopus, Google Scholar, and the Cochrane Central Register, up to November 1, 2023.[3] The selection of studies was based on the PICOS criteria:

  • Population (P): Adult patients (≥18 years) with a diagnosis of T2DM.[3][4]

  • Intervention (I): Administration of Anagliptin, either as monotherapy or in combination with other agents.[3][4]

  • Control (C): Either a placebo (Passive Control Group, PCG) or another approved oral antidiabetic agent (Active Control Group, ACG).[3][4] The active comparators included other DPP-4 inhibitors (sitagliptin, alogliptin), an alpha-glucosidase inhibitor (miglitol), an SGLT2 inhibitor (tofogliflozin), and a sulfonylurea (glimepiride).[4]

  • Outcomes (O): The primary outcome was the change in glycated hemoglobin (HbA1c).[3][5] Secondary outcomes included changes in fasting plasma glucose (FPG), lipid profiles, and the incidence of adverse events.[3][5]

  • Study Design (S): Randomized controlled trials (RCTs) with a minimum duration of 12 weeks.[3][4]

From an initial 226 articles, 10 RCTs involving a total of 970 participants were included in the final analysis.[3][5]

cluster_exclusion total Records identified through database searching (n = 226) screened Records after duplicates removed (Screened) total->screened eligible Full-text articles assessed for eligibility screened->eligible excluded_screen Records excluded based on title and abstract included Studies included in quantitative synthesis (meta-analysis) (n = 10) eligible->included excluded_full Full-text articles excluded, with reasons

Figure 1: Workflow for the selection of studies in the meta-analysis.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the quantitative findings from the meta-analysis, comparing Anagliptin to both placebo and active control groups.

Glycemic Control

Anagliptin demonstrated comparable efficacy to other active oral antidiabetic agents in reducing HbA1c and FPG levels.[4] When compared with a placebo, Anagliptin showed a superior ability to reduce FPG.[3][5] While a greater reduction in HbA1c was observed with Anagliptin over placebo, the difference was not statistically significant in the pooled analysis, which included a limited number of subjects for this specific comparison.[4]

Table 1: Comparative Glycemic Efficacy of Anagliptin

Outcome Comparison Group No. of Studies Mean Difference (MD) 95% Confidence Interval (CI) P-value
Change in HbA1c (%) Active Control Group 8 -0.03% -0.14 to 0.14 0.51
Placebo Control Group 2 -0.47% -1.08 to 0.14 0.13
Change in FPG (mmol/L) Active Control Group 6 0.03 mmol/L -0.30 to 0.35 0.87
Placebo Control Group 2 -1.25 mmol/L -1.87 to -0.64 < 0.0001

Data sourced from Kamrul-Hasan et al., 2024.[3][4]

Lipid Profile

The meta-analysis also investigated the effects of Anagliptin on lipid parameters. Notably, Anagliptin demonstrated a superior effect in lowering LDL cholesterol compared to other active comparators.[3][5] A head-to-head 52-week trial also found Anagliptin to be superior to sitagliptin (B1680988) in lowering LDL-C.[6]

Table 2: Effect of Anagliptin on Lipid Profile vs. Active Control Group (ACG)

Outcome Result
Low-Density Lipoprotein (LDL) Cholesterol Anagliptin was better than ACG at lowering LDL cholesterol.[3]
Triglycerides Anagliptin was not as effective as ACG at lowering triglycerides.[3]
Total Cholesterol & HDL Cholesterol Changes were identical between the Anagliptin and control groups.[3]

Data sourced from Kamrul-Hasan et al., 2024.[3]

Safety and Tolerability

The safety profile of Anagliptin was found to be comparable to both placebo and active control groups. Adverse events were generally infrequent.[3][5]

Table 3: Comparative Safety Profile of Anagliptin

Outcome Comparison Group Result
Adverse Events PCG and ACG Infrequent and similar in the Anagliptin and control groups.[3]
Gastrointestinal (GI) Symptoms Active Control Group Incidence was similar between Anagliptin and ACG (RR: 0.96).[4]
Liver Dysfunction Active Control Group Incidence was similar between Anagliptin and ACG (RR: 2.70).[4]
Severe Hypoglycemia Active Control Group None of the study subjects in either group experienced severe hypoglycemia.[4]

Data sourced from Kamrul-Hasan et al., 2024.[4]

Logical Framework of the Meta-Analysis

The core design of the meta-analysis involved comparing the intervention (Anagliptin) against two distinct types of control groups to assess its absolute and relative efficacy and safety.

cluster_main Meta-Analysis Framework cluster_control cluster_examples Anagliptin Intervention: Anagliptin PCG Passive Control Group (PCG) Anagliptin->PCG vs Placebo ACG Active Control Group (ACG) Anagliptin->ACG vs Other OADs DPP4i Sitagliptin, Alogliptin ACG->DPP4i AGI Miglitol ACG->AGI SGLT2i Tofogliflozin ACG->SGLT2i

Figure 2: Comparison arms in the meta-analysis of Anagliptin.

Conclusion

Based on the comprehensive meta-analysis of ten randomized controlled trials, Anagliptin demonstrates a positive effect on glycemic control and is a safe agent for managing type 2 diabetes.[3][5] Its efficacy in reducing HbA1c is comparable to other active oral antidiabetic drugs.[4] A key advantage observed for Anagliptin is its superior effect on lowering LDL cholesterol when compared to other active agents, a benefit that warrants further investigation.[3][5] The overall safety profile is favorable, with a low incidence of adverse events and hypoglycemia, similar to that of comparator drugs.[3]

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Anagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents like Anagliptin hydrochloride is a cornerstone of laboratory safety and environmental stewardship.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes research.[2] Adherence to federal, state, and local regulations is the primary directive for all disposal procedures.[1]

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment. This includes safety goggles with side shields, protective gloves, and impervious clothing.[3] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[3] In case of accidental release, prevent the substance from entering drains or water courses.[3][4]

Disposal Decision Workflow

The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste, which should be determined in consultation with your institution's Environmental Health & Safety (EHS) department.[1] While Anagliptin is not classified as a hazardous substance for transport, its disposal must comply with all relevant regulations.[4]

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Waste Characterization start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Pharmaceutical Waste (Use black container) Follow RCRA guidelines is_hazardous->hazardous_disposal Yes non_hazardous_disposal Preferred Method: Utilize Pharmaceutical Take-Back Program or Reverse Distributor is_hazardous->non_hazardous_disposal No end End: Compliant Disposal hazardous_disposal->end on_site_management Last Resort (if take-back not available): On-site Management Prior to Disposal non_hazardous_disposal->on_site_management If Program Unavailable non_hazardous_disposal->end Program Utilized deactivate Deactivate/Denature: Mix with an inert, unappealing substance (e.g., cat litter, coffee grounds) on_site_management->deactivate seal Place mixture in a sealed, leak-proof container deactivate->seal final_disposal Dispose in a non-recyclable, opaque trash receptacle seal->final_disposal final_disposal->end

Caption: A workflow for making decisions on the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation and Classification:

  • Consult EHS: The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department to determine if the this compound waste is considered hazardous under local, state, and federal regulations.[1]

  • Proper Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's protocols.[1] Use designated and appropriately colored waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste may be collected in blue or purple containers.[5][6]

2. Preferred Disposal Method for Non-Hazardous Waste:

  • Pharmaceutical Take-Back Programs: The most environmentally sound option for non-hazardous pharmaceutical waste is to use a drug take-back program or a reverse distributor.[1] These programs ensure that the pharmaceuticals are disposed of properly, often through incineration.[6]

3. On-Site Management (Last Resort for Non-Hazardous Waste):

If a take-back program is not available and the waste is confirmed to be non-hazardous, the following on-site management steps can be taken before final disposal. This method should only be used in compliance with local regulations.[1]

  • Deactivation/Denaturing:

    • Leave the this compound in its solid form (do not crush tablets or capsules).

    • Mix the material with an unappealing and inert substance such as used coffee grounds, dirt, or cat litter.[1] This makes the drug less likely to be diverted or accidentally ingested.

  • Containment:

    • Place the mixture into a sealable container, such as a plastic bag or an empty tub, to prevent leakage.[1]

  • Final Disposal:

    • Place the sealed container in a non-recyclable, opaque trash receptacle.[1]

4. Disposal of Hazardous Waste:

  • If the this compound waste is classified as hazardous, it must be managed according to the Resource Conservation and Recovery Act (RCRA) guidelines.[5][7] This involves:

    • Collection in a designated hazardous waste container (typically black).[5]

    • Transportation by a licensed hazardous waste carrier to a permitted treatment and disposal facility.[5]

    • Proper documentation, including a hazardous waste manifest.[5]

Important Considerations:

  • Environmental Protection: Anagliptin is considered slightly hazardous to water.[1] Therefore, undiluted product or large quantities should never be disposed of down the drain or in any water course.[1][7]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the main governing bodies for pharmaceutical waste disposal.[7][8] Failure to comply with these regulations can lead to significant penalties.[9]

Safety Data Summary

The following table summarizes key safety information for this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture for transport.[4]
Environmental Hazard Slightly hazardous to water.[1]
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing.[3]
First Aid - Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[4]
First Aid - Eye Contact Flush eyes immediately with large amounts of water, separating eyelids.[4]
First Aid - Ingestion Wash out mouth with water. Do not induce vomiting.[4]
Accidental Release Absorb with liquid-binding material. Prevent entry into drains or water courses.[3][4]

Logical Relationships in Disposal Management

The proper disposal of this compound is governed by a clear set of logical relationships centered on regulatory compliance and risk mitigation.

cluster_1 Logical Framework for Anagliptin Disposal A Regulatory Framework (EPA, State, Local) B Waste Characterization (Hazardous vs. Non-Hazardous) A->B D Disposal Pathway Selection B->D C Risk Assessment (Environmental & Human Health) C->B F Documentation & Record Keeping D->F E Safe Handling & PPE E->D

Caption: The logical dependencies for compliant chemical waste management.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Anagliptin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Management of Anagliptin Hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Essential Safety Information

This compound is not classified as a hazardous substance or mixture. However, as with any chemical compound, appropriate safety precautions should be taken to minimize exposure and ensure a safe laboratory environment.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC19H25N7O2[1]
Molecular Weight383.45 g/mol [1]
AppearanceWhite to beige powder[2]
Storage Temperature-10°C to -25°C[2]
SolubilityDMSO: 2 mg/mL[2]
DPP-4 IC503.8 nM[3][4]
Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be used when handling this compound.

Standard Handling:

  • Gloves: Wear two pairs of powder-free nitrile or neoprene gloves that meet ASTM D6978 standards.[5][6] The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[7] Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[7]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][7]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing, tightly fitting safety goggles or a face shield should be used.[6][8]

Operations with a High Risk of Aerosolization or Spillage:

  • Respiratory Protection: For activities that may generate dust or aerosols, such as weighing or preparing solutions outside of a containment unit, an N-95 or N-100 respirator is recommended.[6]

  • Double Gloving: This is mandatory for all handling activities, including compounding, administering, and disposing of the compound.[7]

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a tightly sealed container in a designated, well-ventilated area at a temperature between -10°C and -25°C.[2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a chemical fume hood or other appropriate engineering control to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[9]

  • Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound.

  • Wash hands thoroughly before putting on and after removing gloves.[7]

3. Disposal Plan:

  • Dispose of this compound waste in accordance with all federal, state, and local regulations.[1][10]

  • Do not mix Anagliptin waste with other chemical waste streams unless specifically permitted by institutional protocols.[10]

  • Contaminated materials such as gloves, gowns, and disposable labware should be placed in a sealed, properly labeled hazardous waste container.[11]

  • For non-hazardous pharmaceutical waste, a drug take-back program or a reverse distributor is the preferred method of disposal.[10]

  • If a take-back program is not available, the compound can be deactivated by mixing it with an inert and unpalatable substance like cat litter or coffee grounds, sealing it in a container, and disposing of it in a non-recyclable trash receptacle.[10]

Emergency Procedures

Accidental Release or Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.[1]

  • Absorb liquid spills with an inert, finely-powdered material.

  • Carefully sweep up solid spills, avoiding dust generation.

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

Exposure First Aid:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]

  • Skin Contact: Thoroughly rinse the affected area with large amounts of water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8]

Workflow for Chemical Spill Response

Workflow for this compound Spill cluster_0 Initial Response cluster_1 Containment and Cleanup cluster_2 Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe absorb Absorb/Contain Spill ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response workflow for a chemical spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。